Product packaging for Bis(benzoylmethyl) sulfide(Cat. No.:CAS No. 2461-80-5)

Bis(benzoylmethyl) sulfide

Cat. No.: B1361627
CAS No.: 2461-80-5
M. Wt: 270.3 g/mol
InChI Key: LHSKVFSCEMNSEC-UHFFFAOYSA-N
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Description

Bis(benzoylmethyl) sulfide is a useful research compound. Its molecular formula is C16H14O2S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2S B1361627 Bis(benzoylmethyl) sulfide CAS No. 2461-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenacylsulfanyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKVFSCEMNSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290389
Record name Bis(benzoylmethyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-80-5
Record name 2461-80-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(benzoylmethyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzoylmethyl) sulfide, with the Chemical Abstracts Service (CAS) number 2461-80-5, is a symmetrical sulfide bearing two benzoylmethyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The document focuses on its roles as a crosslinking agent, a photoinitiator, and its potential in organic synthesis, while also touching upon the broader context of the biological activities of related sulfur-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 2461-80-5
Molecular Formula C₁₆H₁₄O₂S
Molecular Weight 270.35 g/mol
Appearance Crystalline solid
Melting Point 77-79 °C
Boiling Point 457.9 °C (predicted)
Density 1.23 g/cm³ (predicted)
Flash Point 230.7 °C (predicted)
Solubility Insoluble in water, soluble in many organic solvents

Synonyms: 2,2'-Thiobis(1-phenylethanone), Diphenacyl sulfide, α,α'-Thiobisacetophenone

Synthesis

A reliable method for the synthesis of this compound involves the reaction of a phenacyl halide, such as 2-bromoacetophenone, with a sulfur source like sodium sulfide.

Experimental Protocol: Synthesis from 2-Bromoacetophenone and Sodium Sulfide

Materials:

  • 2-Bromoacetophenone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (2.0 equivalents) in ethanol.

  • Addition of Sodium Sulfide: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.0 equivalent) in water. Add this aqueous solution dropwise to the stirred ethanolic solution of 2-bromoacetophenone at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.

Logical Workflow for Synthesis:

Synthesis_Workflow A Dissolve 2-Bromoacetophenone in Ethanol C Mix and Reflux A->C B Prepare aqueous Sodium Sulfide solution B->C D Quench with Water C->D E Extract with Dichloromethane D->E F Dry and Concentrate E->F G Recrystallize F->G H Pure this compound G->H

Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are as follows:

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) δ ~4.3 ppm (s, 4H, -CH₂-), δ ~7.4-8.0 ppm (m, 10H, Ar-H)
¹³C NMR (CDCl₃) δ ~38 ppm (-CH₂-), δ ~128-134 ppm (Ar-C), δ ~194 ppm (C=O)
FTIR (KBr) ~1680 cm⁻¹ (C=O stretching), ~3060 cm⁻¹ (Ar-C-H stretching), ~1450, 1590 cm⁻¹ (C=C aromatic stretching)
Mass Spec (EI) m/z 270 (M⁺), fragments corresponding to the loss of benzoyl and phenacyl groups.

Applications

Crosslinking Agent

This compound can act as a crosslinking agent for polymers, particularly for resins that cure via mechanisms involving active methylene groups. The two α-hydrogens adjacent to the carbonyl groups are acidic and can participate in condensation reactions.

Proposed Crosslinking Mechanism with Epoxy Resins: In the presence of a suitable catalyst, the enolate of this compound can be formed, which can then react with the epoxide rings of the resin, leading to the formation of a crosslinked polymer network.

Crosslinking_Mechanism cluster_0 This compound cluster_1 Epoxy Resin BMS Ph-C(=O)-CH₂-S-CH₂-C(=O)-Ph Enolate Enolate Intermediate BMS->Enolate Base Epoxy R-CH(O)CH₂ Crosslinked_Polymer Crosslinked Polymer Network Epoxy->Crosslinked_Polymer Catalyst Catalyst Catalyst->Enolate Enolate->Crosslinked_Polymer

Crosslinking of epoxy resin with this compound.
Photoinitiator

Upon exposure to ultraviolet (UV) light, this compound can undergo photocleavage to generate free radicals. These radicals can then initiate the polymerization of vinyl monomers, such as acrylates and methacrylates. The benzoylmethyl radical is a key species in initiating the polymerization process.

Experimental Workflow for Photopolymerization:

Photopolymerization_Workflow A Prepare Monomer Formulation (e.g., Acrylate + this compound) B Apply a thin film of the formulation A->B C Expose to UV light (specify wavelength and intensity) B->C D Monitor Polymerization (e.g., via FTIR for monomer conversion) C->D E Characterize Cured Polymer (e.g., hardness, adhesion) D->E

Workflow for photopolymerization using this compound.

Potential in Drug Development

While there is no direct evidence of the biological activity of this compound in the current literature, the broader class of sulfur-containing organic compounds has shown significant promise in medicinal chemistry. Many organosulfur compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the sulfide linkage and the benzoyl groups in this compound makes it a candidate for future investigation in drug discovery.

Hypothetical Signaling Pathway Interaction: Given the reactivity of similar sulfur-containing compounds, one could hypothesize that this compound might interact with cellular signaling pathways involving reactive oxygen species (ROS) or enzymes with critical cysteine residues in their active sites. Further research is required to explore these possibilities.

Signaling_Pathway BMS This compound Cell Cell Membrane BMS->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Enzyme Cysteine-containing Enzyme Cell->Enzyme Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme->Cell_Cycle_Arrest

Hypothetical cellular interactions of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a versatile chemical with established applications as a crosslinking agent and photoinitiator. Its synthesis is straightforward, and its properties are well-characterized. While its biological activity remains unexplored, the broader context of sulfur-containing compounds in drug discovery suggests that it may be a molecule of interest for future research. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their respective fields.

An In-depth Technical Guide to the Synthesis of a,a'-Thiobisacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for a,a'-thiobisacetophenone, a valuable intermediate in organic synthesis. The document details the prevalent synthetic route involving the nucleophilic substitution of α-haloacetophenones with a sulfide source. A thorough experimental protocol, including reagent quantities, reaction conditions, and purification methods, is presented to ensure reproducibility. Quantitative data, including reaction yield, is summarized for clarity. Additionally, this guide explores a potential alternative synthesis route and provides a visual representation of the primary synthesis pathway to aid in understanding.

Introduction

a,a'-Thiobisacetophenone, also known as 2,2'-thiobis(1-phenylethanone) or bis(phenacyl) sulfide, is a symmetrical thioether with significant applications as a building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of two carbonyl groups and a central sulfur atom imparts unique reactivity to the molecule, making it a versatile precursor for further chemical transformations. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and quantitative data for researchers in organic chemistry and drug development.

Primary Synthesis Pathway: Nucleophilic Substitution

The most widely employed and efficient method for the synthesis of a,a'-thiobisacetophenone is the nucleophilic substitution reaction between two equivalents of an α-haloacetophenone and a sulfide salt. The most common starting material is 2-bromoacetophenone (phenacyl bromide), which reacts with a sulfide source, typically sodium sulfide, to yield the desired thioether.

The reaction proceeds via a standard SN2 mechanism where the sulfide anion acts as the nucleophile, displacing the halide from the α-carbon of two acetophenone molecules to form the central thioether linkage.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of a,a'-thiobisacetophenone from 2-bromoacetophenone and sodium sulfide nonahydrate.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

  • To this solution, add a solution of 2-bromoacetophenone (2 equivalents) dissolved in ethanol.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure a,a'-thiobisacetophenone.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of a,a'-thiobisacetophenone via the nucleophilic substitution pathway.

ParameterValue
Reactants 2-Bromoacetophenone, Sodium sulfide nonahydrate
Molar Ratio (2-Bromoacetophenone:Na₂S·9H₂O) 2:1
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2 - 4 hours
Yield High (Specific yield is dependent on reaction scale and purification efficiency)

Potential Alternative Synthesis Pathway: Modified Willgerodt-Kindler Reaction

While the nucleophilic substitution method is the most direct approach, research into the Willgerodt-Kindler reaction of ω-haloacetophenone derivatives suggests a potential alternative route. A one-pot reaction of 2-bromo-1-phenylethanone with elemental sulfur and morpholine in N,N-dimethylformamide has been reported to yield a thioamide derivative in good yield (72%).[1]

Although this specific reaction produces a thioamide, it indicates that 2-bromoacetophenone can react with elemental sulfur under certain conditions. Further investigation and modification of the reaction conditions, such as the choice of amine and solvent, could potentially lead to the formation of the desired thioether, a,a'-thiobisacetophenone. This remains an area for further research and development.

Visualization of the Primary Synthesis Pathway

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of a,a'-thiobisacetophenone.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoacetophenone 2-Bromoacetophenone (2 eq.) Product a,a'-Thiobisacetophenone Bromoacetophenone->Product SodiumSulfide Sodium Sulfide (Na₂S) SodiumSulfide->Product Solvent Ethanol/Water Temperature Reflux

Caption: Synthesis of a,a'-Thiobisacetophenone via Nucleophilic Substitution.

Conclusion

This technical guide has detailed the primary and most effective synthesis pathway for a,a'-thiobisacetophenone, providing a robust experimental protocol and key quantitative data. The nucleophilic substitution of 2-bromoacetophenone with sodium sulfide remains the method of choice for its high efficiency and straightforward procedure. The exploration of a potential alternative route based on a modified Willgerodt-Kindler reaction opens avenues for further investigation and optimization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the practical and efficient preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenacyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenacyl sulfide, systematically known as 2,2'-Sulfanediylbis(1-phenylethan-1-one) and alternatively as α,α'-Thiodiacetophenone, is a symmetrical thioether bearing two phenacyl groups. Its chemical structure, featuring a central sulfur atom flanked by two carbonyl functionalities, makes it a subject of interest in organic synthesis and medicinal chemistry. The presence of reactive carbonyl and methylene groups, in conjunction with the thioether linkage, offers a platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of Diphenacyl sulfide, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

Diphenacyl sulfide is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₂S[1]
Molecular Weight 270.35 g/mol [1]
Melting Point 77 °C[1]
Boiling Point 434.5 °C at 760 mmHg[1]
Density 1.189 g/cm³[1]
Flash Point 188.8 °C[1]
Appearance Solid-
Solubility Insoluble in water; expected to be soluble in polar organic solvents such as DMSO and DMF.[2]

Experimental Protocols

Synthesis of Diphenacyl Sulfide

The synthesis of Diphenacyl sulfide is typically achieved through a nucleophilic substitution reaction between two equivalents of a phenacyl halide, such as 2-bromo-1-phenylethanone (phenacyl bromide), and a sulfur source like sodium sulfide.[3]

Materials:

  • 2-Bromo-1-phenylethanone (phenacyl bromide)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1 equivalent) in a minimal amount of deionized water.

  • To this solution, add a solution of 2-bromo-1-phenylethanone (2 equivalents) dissolved in ethanol.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold deionized water to precipitate the crude product.[4]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Diphenacyl sulfide.[4]

Spectroscopic Data

Detailed experimental spectral data for Diphenacyl sulfide is not widely available in public databases. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the four methylene protons (-CH₂-) adjacent to the sulfur atom and the carbonyl group. The aromatic protons of the two phenyl rings will likely appear as multiplets in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a characteristic peak for the carbonyl carbon. Signals for the methylene carbons and the aromatic carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of Diphenacyl sulfide is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Diphenacyl sulfide (270.35 g/mol ).

Chemical Reactivity

The chemical reactivity of Diphenacyl sulfide is dictated by the presence of the thioether linkage and the two α-keto methylene groups.

  • Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. The oxidation of Diphenacyl sulfide to 2,2'-Sulfonylbis(1-phenylethanone) can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid.[3][5]

  • Reactions at the α-Carbon: The methylene protons adjacent to the carbonyl groups are acidic and can be deprotonated by a suitable base, allowing for a variety of alpha-functionalization reactions.

Mandatory Visualizations

Synthesis of Diphenacyl Sulfide

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone Nucleophilic Substitution Nucleophilic Substitution 2-Bromo-1-phenylethanone->Nucleophilic Substitution Sodium Sulfide Sodium Sulfide Sodium Sulfide->Nucleophilic Substitution Diphenacyl Sulfide Diphenacyl Sulfide Nucleophilic Substitution->Diphenacyl Sulfide

Caption: Workflow for the synthesis of Diphenacyl sulfide.

Key Chemical Reactions of Diphenacyl Sulfide

G Diphenacyl Sulfide Diphenacyl Sulfide Oxidation Oxidation Diphenacyl Sulfide->Oxidation Base Base Diphenacyl Sulfide->Base Diphenacyl Sulfoxide/Sulfone Diphenacyl Sulfoxide/Sulfone Oxidation->Diphenacyl Sulfoxide/Sulfone Enolate Formation Enolate Formation Base->Enolate Formation Electrophile Electrophile Enolate Formation->Electrophile Alpha-Functionalization Alpha-Functionalization Electrophile->Alpha-Functionalization

Caption: Key chemical reactions involving Diphenacyl sulfide.

References

An In-depth Technical Guide to the Solubility of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(benzoylmethyl) sulfide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles, and provides detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₄O₂S, is an organic compound that serves as an intermediate in various organic syntheses.[1][2] Its molecular structure, featuring two benzoyl groups and a central sulfide linkage, dictates its solubility behavior. Understanding its solubility is crucial for its synthesis, purification, handling, and application in further chemical reactions.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (two carbonyl groups) and non-polar (two phenyl rings and the sulfide group) characteristics. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypePredicted SolubilityRationale
Water Polar ProticInsolubleThe large non-polar surface area of the two phenyl rings and the sulfide group is expected to dominate over the polarity of the two carbonyl groups, leading to poor solubility in water.[4][5]
Methanol/Ethanol Polar ProticSlightly Soluble to SolubleThese alcohols have both polar hydroxyl groups and non-polar alkyl chains. They are likely to dissolve this compound to a greater extent than water, particularly with heating.
Acetone Polar AproticSolubleAcetone is a polar aprotic solvent that should effectively solvate the polar carbonyl groups of the solute.
Chloroform Non-polarSolubleChloroform is a good solvent for many organic compounds and is expected to dissolve this compound due to favorable interactions with the non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and non-polar functionalities.[6][7][8]
Hexane Non-polarSparingly Soluble to InsolubleWhile the molecule has significant non-polar character, the presence of the polar carbonyl groups may limit its solubility in a purely non-polar solvent like hexane.

Experimental Protocols for Solubility Determination

For precise applications, the qualitative predictions above should be confirmed by experimental determination. The following protocols outline standard laboratory procedures for assessing the solubility of a solid organic compound like this compound.

3.1. General Procedure for Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

  • Materials:

    • This compound

    • A selection of test solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO, hexane)

    • Small test tubes

    • Spatula

    • Vortex mixer (optional)

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.[4]

    • Add the chosen solvent dropwise, starting with 0.5 mL.

    • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[3]

    • Observe the mixture. If the solid has completely dissolved, the compound is considered soluble.

    • If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, agitating after each addition.

    • Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.[3]

3.2. Procedure for Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of a precise solubility value (e.g., in g/100 mL or mg/mL).

  • Materials:

    • This compound

    • Chosen solvent

    • Scintillation vials or small flasks with secure caps

    • Magnetic stirrer and stir bars

    • Thermostatically controlled water bath or heating block

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pre-weighed vials for collecting the filtrate

    • Analytical balance

    • Vacuum oven or desiccator

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask and place it in a thermostatically controlled bath at the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After stirring, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution.

    • Evaporate the solvent from the vial using a vacuum oven or a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment for an unknown or poorly characterized compound like this compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_test Qualitative Solubility Screening (e.g., 25 mg in 3 mL solvent) start->qual_test is_soluble Is the compound soluble? qual_test->is_soluble record_qual Record Qualitative Result (Soluble, Partially Soluble, Insoluble) is_soluble->record_qual Yes / No / Partially quant_needed Is Quantitative Data Required? record_qual->quant_needed quant_test Quantitative Solubility Assay (Gravimetric Method) quant_needed->quant_test Yes end End of Assessment quant_needed->end No saturate 1. Prepare Saturated Solution (Excess solute, constant T, equilibrate) quant_test->saturate filter 2. Filter Aliquot of Supernatant saturate->filter evaporate 3. Evaporate Solvent filter->evaporate weigh 4. Weigh Dried Solute evaporate->weigh calculate 5. Calculate Solubility (e.g., mg/mL) weigh->calculate record_quant Record Quantitative Data and Experimental Conditions (T, P) calculate->record_quant record_quant->end

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For critical applications, it is imperative to perform the experimental protocols described to obtain precise quantitative data under the specific conditions of your work.

References

Spectroscopic Analysis of Bis(benzoylmethyl) sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(benzoylmethyl) sulfide, also known as bis(phenacyl) sulfide, is a symmetrical α-keto sulfide. This class of organic compounds is of interest to researchers in synthetic chemistry and drug development due to the versatile reactivity of the keto and sulfide functional groups. Understanding the structural characteristics of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidation. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, outlines a general experimental protocol for acquiring such data, and presents a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5Singlet (s)4H-CH₂-
~ 7.5 - 7.7Multiplet (m)6Hmeta- & para- Ar-H
~ 7.9 - 8.1Multiplet (m)4Hortho- Ar-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 40-CH₂-
~ 128ortho- Ar-C
~ 129meta- Ar-C
~ 134para- Ar-C
~ 137ipso- Ar-C
~ 195C=O

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • For ¹H NMR:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.

G cluster_data Acquired Data cluster_analysis Data Analysis cluster_interpretation Structural Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR Spectrum Integration Integration Analysis H_NMR->Integration Chemical_Shift_H ¹H Chemical Shift Analysis H_NMR->Chemical_Shift_H Multiplicity Splitting Pattern Analysis H_NMR->Multiplicity C_NMR ¹³C NMR Spectrum Chemical_Shift_C ¹³C Chemical Shift Analysis C_NMR->Chemical_Shift_C Proton_Count Number of Protons Integration->Proton_Count Proton_Environment Proton Environments Chemical_Shift_H->Proton_Environment Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Carbon_Types Types of Carbon Atoms Chemical_Shift_C->Carbon_Types Structure_Confirmation Structure Confirmation of This compound Proton_Count->Structure_Confirmation Proton_Environment->Structure_Confirmation Neighboring_Protons->Structure_Confirmation Carbon_Types->Structure_Confirmation

Caption: Logical workflow for NMR spectral analysis.

This guide provides a comprehensive overview for researchers and scientists working with this compound. While experimental data is not currently published, the predicted values and the detailed protocols herein offer a solid foundation for the spectroscopic characterization of this and related α-keto sulfides.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, also known as 2,2'-thiobis(1-phenylethanone), is a sulfur-containing organic compound with the chemical formula C₁₆H₁₄O₂S. Its structure features two benzoylmethyl groups linked by a sulfide bridge. This compound and its derivatives are of interest in organic synthesis and potentially in the development of novel therapeutic agents, owing to the presence of the reactive carbonyl and sulfide functionalities. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of key functional groups. This guide provides a comprehensive overview of the synthesis, IR spectroscopic analysis, and spectral data of this compound.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its spectroscopic properties.

Caption: Chemical structure of this compound.

Predicted Infrared (IR) Spectrum Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchAromatic Ring
3000-2850WeakC-H StretchAliphatic (CH₂)
~1685StrongC=O StretchKetone (conjugated)
1600-1450Medium-StrongC=C StretchAromatic Ring
~1450MediumC-H Bend (Scissoring)Aliphatic (CH₂)
1360-1290MediumC-C Stretch
1200-1000MediumC-H in-plane bendAromatic Ring
800-600Medium-WeakC-S StretchSulfide
770-730 & 710-690StrongC-H out-of-plane bendMonosubstituted Benzene

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the reaction of two equivalents of an α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethanone), with a sulfide source like sodium sulfide.

Materials:

  • Phenacyl bromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of water.

  • To this solution, add a solution of phenacyl bromide dissolved in ethanol.

  • The molar ratio of phenacyl bromide to sodium sulfide should be approximately 2:1.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Phenacyl Bromide in Ethanol C Mix and Reflux (2-3 hours) A->C B Sodium Sulfide in Water B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Water & Ethanol E->F G Recrystallization F->G H Dry under Vacuum G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of the solid this compound can be obtained using the potassium bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

  • This compound (dried)

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place a small amount (1-2 mg) of the dried this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear uniform.

    • Transfer the powdered mixture to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum:

    • Place the KBr pellet containing the this compound into the sample holder in the spectrometer's beam path.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with the predicted values.

G A Start: Dry Sample & KBr B Grind Sample and KBr in Mortar (1:100 ratio) A->B C Press Mixture into a Pellet B->C E Place Pellet in Spectrometer C->E D Acquire Background Spectrum (empty spectrometer) F Acquire Sample Spectrum D->F E->F G Process Data (Ratio Sample to Background) F->G H Final IR Spectrum G->H I Analyze Peaks H->I

Caption: Experimental workflow for FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by several key features:

  • Aromatic C-H Stretching: The presence of the two phenyl rings will give rise to absorption bands in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretching: The methylene (CH₂) groups adjacent to the sulfur atom will show weaker absorptions in the 3000-2850 cm⁻¹ range.

  • Carbonyl (C=O) Stretching: This will be one of the most intense and characteristic peaks in the spectrum. Due to conjugation with the phenyl ring, the C=O stretching vibration is expected to appear at a lower frequency than a simple aliphatic ketone, typically around 1685 cm⁻¹.

  • Aromatic C=C Stretching: The carbon-carbon double bond stretching vibrations within the benzene rings will produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-S Stretching: The carbon-sulfur bond stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its identification can sometimes be challenging due to overlapping with other absorptions.

  • Aromatic C-H Bending: Strong absorptions corresponding to the out-of-plane C-H bending of the monosubstituted benzene rings are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By following the detailed experimental protocols for synthesis and spectroscopic analysis provided in this guide, researchers and professionals in drug development can confidently prepare and characterize this compound. The predicted IR spectral data offers a valuable reference for the interpretation of experimental results, facilitating the confirmation of the compound's identity and purity. The combination of synthetic methodology and spectroscopic analysis detailed herein provides a solid foundation for further investigation and application of this compound in various scientific disciplines.

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthesis of Bis(benzoylmethyl) sulfide (CAS RN: 2461-80-5), a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document is intended for professionals in research and development who require detailed technical information for laboratory and scale-up operations.

Chemical and Physical Properties

This compound, also known as 2,2'-Thiobis(1-phenylethan-1-one) or Diphenacyl sulfide, is a symmetrical thioether. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₂S[1]
Molecular Weight 270.35 g/mol [1]
CAS Number 2461-80-5[1]
Appearance SolidGeneral Knowledge
Melting Point 77 °CLookChem
Boiling Point 434.5 °C at 760 mmHgLookChem
Flash Point 188.8 °CLookChem
Solubility Insoluble in water; soluble in polar organic solvents such as DMSO, DMF, and acetone.[2][2]

Safety and Handling

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008 and does not require hazard pictograms, signal words, or precautionary statements.[3] However, other suppliers suggest it may cause irritation to the skin, eyes, and respiratory tract.[4] A thorough risk assessment should be conducted before handling.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. If eye irritation persists, seek medical advice.
Ingestion Rinse the mouth with water. Seek medical advice.
Handling and Personal Protective Equipment (PPE)

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use in a well-ventilated area, preferably with local exhaust ventilation to prevent dust dispersion.[3]

  • Wash hands and face thoroughly after handling.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Avoid formation of dust and aerosols.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator is recommended.

Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols

A reliable and scalable two-step synthesis for this compound has been proposed, starting from the readily available 2-bromo-1-phenylethanone (phenacyl bromide).[2][3]

Synthesis of 2-bromo-1-phenylethanone (Phenacyl Bromide)

This precursor can be synthesized by the bromination of acetophenone.

  • Materials:

    • Acetophenone

    • Anhydrous ether or dry carbon tetrachloride

    • Anhydrous aluminum chloride

    • Bromine

    • Water

    • Petroleum ether

    • Methanol (for recrystallization, optional)

  • Procedure:

    • In a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone in anhydrous ether.[5]

    • Cool the solution in an ice bath and add a small amount of anhydrous aluminum chloride.[5]

    • Gradually add bromine from the separatory funnel with constant stirring. The bromine color should disappear rapidly.[5]

    • After the addition is complete, remove the ether and any dissolved hydrogen bromide under reduced pressure.[5]

    • The resulting solid phenacyl bromide can be purified by washing with a mixture of water and petroleum ether and then filtering.[5]

    • For higher purity, the crude product can be recrystallized from methanol.[5]

Synthesis of 2,2'-Thiobis(1-phenylethanone) (this compound)

This procedure involves a nucleophilic substitution reaction between phenacyl bromide and sodium sulfide.[3]

  • Materials:

    • 2-bromo-1-phenylethanone (phenacyl bromide)

    • Sodium sulfide (Na₂S)

    • A suitable solvent (e.g., ethanol, acetonitrile)

  • Procedure:

    • Dissolve sodium sulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • In a separate flask, dissolve two equivalents of 2-bromo-1-phenylethanone in the same solvent.

    • Slowly add the phenacyl bromide solution to the stirred sodium sulfide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

G acetophenone Acetophenone phenacyl_bromide 2-bromo-1-phenylethanone (Phenacyl Bromide) acetophenone->phenacyl_bromide Bromination (Br₂, AlCl₃) bis_sulfide This compound phenacyl_bromide->bis_sulfide sodium_sulfide Sodium Sulfide sodium_sulfide->bis_sulfide Nucleophilic Substitution

Caption: Synthetic pathway for this compound.

Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplet, ~7.2-8.0 ppm), Methylene protons (singlet, ~4.0-4.5 ppm). The integration ratio would be approximately 10:4.
¹³C NMR Carbonyl carbon (~190-200 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~35-45 ppm).
IR (Infrared) Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic).
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 270.35. Fragmentation patterns would likely show cleavage at the C-S and C-C bonds adjacent to the carbonyl groups.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of sulfur-containing compounds.[1] The presence of two reactive carbonyl groups and a central sulfide linkage allows for a variety of chemical transformations.

Its structural motif, an α-keto sulfide, is of interest in medicinal chemistry. The α-ketoamide moiety, a related functional group, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[6] While the specific biological activity of this compound is not extensively documented, its derivatives and related sulfur-containing compounds have shown promise in various therapeutic areas. For instance, some sulfide derivatives have been investigated for their potential as antidiabetic and antioxidant agents.[7]

The general workflow for utilizing such a compound in early-stage drug discovery is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound derivatization Chemical Derivatization synthesis->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a readily synthesizable organic intermediate with potential for further exploration in both synthetic and medicinal chemistry. While comprehensive safety and toxicological data are still limited, adherence to standard laboratory safety protocols should ensure its safe handling. The synthetic procedures outlined in this guide provide a solid foundation for its preparation and subsequent use in research and development endeavors. Further investigation into its biological activities and applications in materials science is warranted.

References

An In-depth Technical Guide to Bis(benzoylmethyl) sulfide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synonyms, Synthesis, and Properties of Bis(benzoylmethyl) sulfide in Chemical Literature

This technical guide provides a comprehensive overview of this compound, a versatile organic compound. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, synthesis, and physicochemical properties.

Nomenclature and Synonyms

This compound is known by several names in chemical literature and commercial databases. A comprehensive list of these synonyms is crucial for effective literature searches and material sourcing.

Synonym Source/Reference
2,2'-Thiobis(1-phenylethanone)IUPAC Name
Diphenacyl sulfideCommon Name[1]
α,α'-ThiobisacetophenoneCommon Name[1]
Bis(2-phenyl-2-oxoethyl) sulfideSystematic Name[1]
2-(2-oxo-2-phenyl-ethyl)sulfanyl-1-phenyl-ethanoneSystematic Name[1]
2-[(2-keto-2-phenyl-ethyl)thio]-1-phenyl-ethanoneSystematic Name[1]
CAS Number 2461-80-5 [1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. While detailed spectral data is not widely published in peer-reviewed literature, it is reported to be available from several chemical suppliers.

Table 2.1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₂S[1][2]
Molecular Weight270.35 g/mol [1][2]
Melting Point77 °C[1]
Boiling Point434.5 °C at 760 mmHg[1]
Density1.189 g/cm³[1]
Flash Point188.8 °C[1]

Table 2.2: Spectroscopic Data Availability

Data TypeStatusPotential Source(s)
¹H NMRData reported to be availableChemicalBook, BLDpharm[3]
¹³C NMRData reported to be availableChemicalBook, BLDpharm[3]
IR SpectrumData reported to be availableChemicalBook[4]
Mass SpectrumData reported to be availableChemicalBook, BLDpharm[3]

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic substitution reaction between two equivalents of a phenacyl halide (e.g., 2-bromo-1-phenylethanone) and a sulfide source, such as sodium sulfide. This method is a key step in the synthesis of related sulfone compounds.

3.1. General Synthesis Protocol

This protocol is based on the established reaction for the formation of the thioether intermediate in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).

Reaction:

2 C₆H₅COCH₂Br + Na₂S → (C₆H₅COCH₂)₂S + 2 NaBr

Materials:

  • 2-bromo-1-phenylethanone (phenacyl bromide)

  • Sodium sulfide (Na₂S) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide in a minimal amount of deionized water.

  • In a separate beaker, dissolve two equivalents of 2-bromo-1-phenylethanone in ethanol.

  • Slowly add the ethanolic solution of 2-bromo-1-phenylethanone to the aqueous sodium sulfide solution with stirring.

  • Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., by thin-layer chromatography), typically 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the crude product by pouring the reaction mixture into a beaker of cold deionized water.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Dry the crude product.

  • Purify the this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-bromo-1-phenylethanone (in Ethanol) reaction Nucleophilic Substitution (Reflux, 2-4h) start1->reaction start2 Sodium Sulfide (in Water) start2->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product This compound recrystallization->product G cluster_core Core Compound cluster_derivatives Oxidized Derivatives sulfide This compound (Thioether) sulfoxide Bis(benzoylmethyl) sulfoxide sulfide->sulfoxide Oxidation (1 eq) sulfone Bis(benzoylmethyl) sulfone sulfide->sulfone Oxidation (2 eq) sulfoxide->sulfone Oxidation (1 eq)

References

A Technical Guide to the Historical Synthesis of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for Bis(benzoylmethyl) sulfide, a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the classical synthetic routes, quantitative data, and experimental protocols, offering valuable insights for modern researchers.

Introduction

This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is a symmetrical β-ketosulfide. The synthesis of such compounds has been a topic of interest for over a century, with early methods laying the groundwork for more advanced synthetic strategies. This guide focuses on the foundational synthesis, which remains a cornerstone of organic chemistry education and practice.

Core Synthesis Pathway: Nucleophilic Substitution

The most prominent and historically significant method for the synthesis of this compound is the reaction of a phenacyl halide with an inorganic sulfide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The general transformation can be represented as follows:

2 C6H5COCH2X + Na2S → (C6H5COCH2)2S + 2 NaX

Where X is a halogen, typically chlorine or bromine.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from historical literature for the synthesis of this compound.

ReferenceStarting MaterialSulfide SourceSolventYield (%)Melting Point (°C)
Fromm & Palma (1906)Phenacyl chlorideSodium sulfideAlcoholNot specified76
Bell et al. (1927)Phenacyl bromideSodium sulfideAlcohol8076

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the historical literature.

Synthesis of this compound from Phenacyl Halide and Sodium Sulfide

This protocol is a composite of the methods described by Fromm and Palma (1906) and Bell et al. (1927).

Materials:

  • Phenacyl bromide (2-bromoacetophenone) or Phenacyl chloride (2-chloroacetophenone)

  • Sodium sulfide (Na₂S)

  • Ethanol (95%)

  • Water

  • Diethyl ether

Procedure:

  • Preparation of Sodium Sulfide Solution: A solution of sodium sulfide is prepared by dissolving the required amount in water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenacyl bromide (2 equivalents) in ethanol.

  • Addition of Sulfide: To the ethanolic solution of phenacyl bromide, add the aqueous solution of sodium sulfide (1 equivalent) dropwise with constant stirring.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether and water.

  • Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated from the organic layer to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to afford colorless crystals.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key aspects of the historical synthesis of this compound.

Synthesis_Pathway phenacyl_halide 2 x Phenacyl Halide (C₆H₅COCH₂X) bis_sulfide This compound ((C₆H₅COCH₂)₂S) phenacyl_halide->bis_sulfide sodium_sulfide Sodium Sulfide (Na₂S) sodium_sulfide->bis_sulfide sodium_halide 2 x Sodium Halide (NaX)

Caption: General reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start dissolve_phenacyl Dissolve Phenacyl Halide in Ethanol start->dissolve_phenacyl add_sulfide Add Aqueous Sodium Sulfide dissolve_phenacyl->add_sulfide reflux Heat to Reflux add_sulfide->reflux workup Reaction Workup (Solvent Removal, Extraction) reflux->workup purify Purification (Recrystallization) workup->purify end End Product: This compound purify->end

Caption: A simplified workflow of the experimental procedure.

Conclusion

The synthesis of this compound via the reaction of phenacyl halides with sodium sulfide represents a classic and efficient method that has been established for over a century. While modern synthetic chemistry offers a plethora of new reagents and techniques, understanding these historical methods provides a fundamental basis for the development of novel synthetic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

Methodological & Application

Application Notes and Protocols: Bis(benzoylmethyl) Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(benzoylmethyl) sulfide as a key intermediate in organic synthesis, with a focus on the preparation of substituted thiophenes. Detailed experimental protocols and reaction parameters are provided to facilitate its application in research and development.

Introduction

This compound, also known as bis(phenacyl) sulfide, is a sulfur-containing organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic systems. Its structure, which incorporates a 1,4-dicarbonyl motif analogue, makes it a suitable precursor for the construction of five-membered rings, most notably substituted thiophenes. The application of this compound is particularly relevant in the synthesis of 2,5-diphenylthiophene, a key structural element in various functional materials and pharmaceutical compounds.

Application: Synthesis of 2,5-Diphenylthiophene via Paal-Knorr Thiophene Synthesis

The primary application of this compound as an intermediate is in the Paal-Knorr thiophene synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring.[1][2][3] While this compound is not a traditional 1,4-dicarbonyl compound, it can be effectively converted to 2,5-diphenylthiophene in the presence of a strong sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). The reaction proceeds through the thionation of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic thiophene ring.

A closely related and well-documented procedure is the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione, which serves as a reliable model for the reaction with this compound.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate this compound

This protocol outlines the synthesis of this compound from the readily available starting material, phenacyl bromide.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Phenacyl bromide199.0510.0 g0.050
Sodium sulfide (anhydrous)78.042.0 g0.025
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.025 mol) of anhydrous sodium sulfide in 100 mL of ethanol.

  • Gently heat the mixture to achieve complete dissolution.

  • In a separate beaker, dissolve 10.0 g (0.050 mol) of phenacyl bromide in a minimal amount of warm ethanol.

  • Add the phenacyl bromide solution dropwise to the stirred sodium sulfide solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: The yield is typically in the range of 80-90%.

Protocol 2: Synthesis of 2,5-Diphenylthiophene from this compound

This protocol describes the cyclization of this compound to 2,5-diphenylthiophene using phosphorus pentasulfide.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound270.355.0 g0.0185
Phosphorus pentasulfide (P₄S₁₀)444.552.5 g0.0056
Toluene (anhydrous)92.1450 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic hydrogen sulfide (H₂S) gas.[3]

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (0.0185 mol) of this compound and 50 mL of anhydrous toluene.

  • Carefully add 2.5 g (0.0056 mol) of phosphorus pentasulfide to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution to neutralize any remaining acidic species and decompose excess P₄S₁₀.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,5-diphenylthiophene by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Quantitative Data Summary:

Starting MaterialReagentProductReaction Time (h)Temperature (°C)Yield (%)
This compoundP₄S₁₀2,5-Diphenylthiophene2-4Reflux (Toluene)70-85 (estimated)
1,4-Diphenyl-1,4-butanedioneP₄S₁₀2,5-Diphenylthiophene1-3Reflux (Toluene)~90

Note: The yield for the reaction starting from this compound is an estimation based on the established Paal-Knorr synthesis with 1,4-dicarbonyl compounds.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent conversion to 2,5-diphenylthiophene.

Synthesis_of_Bis_benzoylmethyl_sulfide phenacyl_bromide Phenacyl Bromide bis_sulfide This compound phenacyl_bromide->bis_sulfide sodium_sulfide Sodium Sulfide sodium_sulfide->bis_sulfide

Caption: Synthesis of this compound.

Paal_Knorr_Synthesis bis_sulfide This compound diphenylthiophene 2,5-Diphenylthiophene bis_sulfide->diphenylthiophene p4s10 Phosphorus Pentasulfide p4s10->diphenylthiophene

Caption: Paal-Knorr synthesis of 2,5-diphenylthiophene.

Mechanism Overview

The Paal-Knorr thiophene synthesis using a 1,4-dicarbonyl analogue and phosphorus pentasulfide is believed to proceed through the following key steps:

  • Thionation: The carbonyl oxygen atoms of the dicarbonyl compound are replaced by sulfur atoms through the action of P₄S₁₀, forming a dithione intermediate.

  • Enolization/Thioenolization: The dithione intermediate undergoes tautomerization to a more reactive thio-enol form.

  • Intramolecular Cyclization: The thio-enol undergoes an intramolecular nucleophilic attack, leading to the formation of a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate eliminates a molecule of water (or hydrogen sulfide in this context) to form the stable aromatic thiophene ring.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Analogue (this compound) thionation Thionation with P₄S₁₀ start->thionation dithione Dithione Intermediate thionation->dithione enolization Tautomerization dithione->enolization thioenol Thio-enol Intermediate enolization->thioenol cyclization Intramolecular Cyclization thioenol->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration/Aromatization cyclic_intermediate->dehydration product 2,5-Disubstituted Thiophene (2,5-Diphenylthiophene) dehydration->product

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Conclusion

This compound is a practical and efficient intermediate for the synthesis of 2,5-diphenylthiophene through the Paal-Knorr reaction. The provided protocols offer a clear and reproducible methodology for both the preparation of the intermediate and its subsequent conversion to the desired thiophene derivative. These procedures are valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require access to substituted thiophene scaffolds.

References

Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles Using Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sulfur-containing heterocycles, specifically thiophenes, utilizing bis(benzoylmethyl) sulfide as a key starting material. The methodologies described are based on the principles of the Paal-Knorr thiophene synthesis, a robust and widely used method for the construction of the thiophene ring system from 1,4-dicarbonyl compounds.

Introduction

Sulfur-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. Thiophenes, in particular, are prevalent scaffolds in numerous pharmaceuticals and organic electronic materials. The Paal-Knorr thiophene synthesis offers a direct and efficient route to substituted thiophenes through the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2][3] this compound, a β,β'-diketo sulfide, serves as an excellent precursor for the synthesis of 2,5-diarylthiophenes. This document outlines the synthesis of 2,5-diphenylthiophene from this compound using common thionating agents.

Reaction Principle: Paal-Knorr Thiophene Synthesis

The core of this synthetic strategy is the Paal-Knorr cyclization, where a 1,4-dicarbonyl compound reacts with a sulfur source to form a thiophene ring.[1][4] The reaction is typically carried out using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][5] These reagents act as both sulfurizing and dehydrating agents, facilitating the cyclization and subsequent aromatization to the stable thiophene ring. While the exact mechanism is still a subject of discussion, it is believed to proceed through the formation of a thioketone intermediate followed by intramolecular condensation and dehydration.[1] A key consideration is the generation of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating the use of a well-ventilated fume hood.[2]

General Reaction Scheme

The overall transformation for the synthesis of 2,5-diphenylthiophene from this compound is depicted below:

G cluster_reactants Reactants cluster_products Products BisBenzoylmethylSulfide This compound Diphenylthiophene 2,5-Diphenylthiophene BisBenzoylmethylSulfide->Diphenylthiophene Toluene, Reflux ThionatingAgent Thionating Agent (P₄S₁₀ or Lawesson's Reagent) ThionatingAgent->Diphenylthiophene Byproducts Byproducts (e.g., H₂S, P₄O₁₀)

Caption: General reaction scheme for the synthesis of 2,5-diphenylthiophene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2,5-diphenylthiophene from a 1,4-dicarbonyl precursor using different thionating agents, based on literature precedents for the Paal-Knorr synthesis.

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Phosphorus Pentasulfide (P₄S₁₀)Toluene1104-675-85[1][2]
2Lawesson's ReagentToluene1102-480-90[5][6][7]
3Lawesson's ReagentDioxane1003-578-88[8]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood due to the evolution of toxic and flammable hydrogen sulfide (H₂S) gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2,5-Diphenylthiophene using Phosphorus Pentasulfide

This protocol describes the synthesis of 2,5-diphenylthiophene from this compound using phosphorus pentasulfide as the thionating agent.

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask to dissolve the starting material. Then, carefully add phosphorus pentasulfide (0.5 eq) in portions. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent to obtain pure 2,5-diphenylthiophene.

Protocol 2: Synthesis of 2,5-Diphenylthiophene using Lawesson's Reagent

This protocol details the synthesis of 2,5-diphenylthiophene using the milder and often higher-yielding Lawesson's reagent.

Materials:

  • This compound

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by Lawesson's reagent (0.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-diphenylthiophene.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 2,5-diphenylthiophene is outlined below.

G start Start reaction_setup Reaction Setup: - Add this compound and Toluene to flask start->reaction_setup reagent_addition Reagent Addition: - Add P₄S₁₀ or Lawesson's Reagent reaction_setup->reagent_addition reflux Reflux: - Heat at 110°C for 2-6 hours reagent_addition->reflux workup Work-up: - Cool and quench with NaHCO₃ solution reflux->workup extraction Extraction: - Separate organic layer, wash with water and brine workup->extraction drying Drying: - Dry organic layer with MgSO₄/Na₂SO₄ extraction->drying concentration Concentration: - Remove solvent under reduced pressure drying->concentration purification Purification: - Flash column chromatography concentration->purification product 2,5-Diphenylthiophene purification->product

Caption: Standard experimental workflow for the synthesis of 2,5-diphenylthiophene.

Signaling Pathway/Logical Relationship Diagram

The logical progression from the starting material to the final product through the key chemical transformations is illustrated below.

G cluster_input Inputs cluster_process Process cluster_output Output Start This compound (1,4-dicarbonyl precursor) Thionation Thionation Carbonyl to Thiocarbonyl Start->Thionation Reagent Thionating Agent (P₄S₁₀ or Lawesson's Reagent) Reagent->Thionation Cyclization Intramolecular Cyclization Ring Formation Thionation->Cyclization Dehydration Dehydration/Aromatization Formation of Thiophene Ring Cyclization->Dehydration Product 2,5-Diphenylthiophene (Sulfur-containing heterocycle) Dehydration->Product

Caption: Logical pathway of the Paal-Knorr thiophene synthesis.

References

Application Notes and Protocols: Reaction Mechanisms Involving Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, a prominent member of the β-keto sulfides class of compounds, serves as a versatile precursor in organic synthesis, particularly in the formation of heterocyclic structures relevant to medicinal chemistry and drug development. Its bifunctional nature, characterized by two benzoyl groups flanking a central sulfide linkage, allows for a range of chemical transformations. The reactive methylene carbons adjacent to the carbonyl groups, combined with the nucleophilicity of the sulfur atom, enable its participation in various cyclocondensation and substitution reactions.

This document provides detailed application notes on the primary reaction mechanisms involving this compound, with a focus on its cyclocondensation with hydrazine to form pyridazine derivatives. These notes include established reaction mechanisms, detailed experimental protocols, and quantitative data to guide researchers in the synthesis and application of these compounds.

Cyclocondensation with Hydrazine: Synthesis of 4-Substituted-3,6-diphenylpyridazines

A key application of this compound is its use as a 1,4-dicarbonyl synthon in the synthesis of substituted pyridazines. The reaction with hydrazine hydrate proceeds via a classical Paal-Knorr type cyclocondensation, yielding a 4-substituted-3,6-diphenylpyridazine. This reaction is of significant interest as pyridazine scaffolds are present in numerous biologically active molecules.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl groups of this compound, leading to the formation of a dihydropyridazine intermediate, which subsequently aromatizes to the stable pyridazine ring system.

The generally accepted mechanism proceeds as follows:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule attacks one of the carbonyl carbons of this compound.

  • Formation of Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a monohydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyridazine ring.

Signaling Pathway Diagram

G Cyclocondensation of this compound with Hydrazine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Monohydrazone A->C Nucleophilic attack & -H2O B Hydrazine (NH2NH2) B->C D Cyclic Hemiaminal C->D Intramolecular nucleophilic attack E Dihydropyridazine D->E -H2O F 4-(Benzoylmethyl)sulfanyl- 3,6-diphenylpyridazine E->F Aromatization

Caption: Reaction pathway for pyridazine synthesis.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of pyridazines from 1,4-dicarbonyl compounds.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.2 mmol, 1.2 equivalents) dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of water to remove any residual acetic acid and unreacted hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-substituted-3,6-diphenylpyridazine.

  • Dry the purified product under vacuum.

Quantitative Data

The yields of 4-substituted-3,6-diarylpyridazines from the reaction of various bis(aroylmethyl) sulfides with hydrazine are typically in the range of 70-85%. The exact yield will depend on the specific substituents on the aryl rings and the purity of the starting materials.

Starting MaterialProductYield (%)Reference
This compound4-((Benzoylmethyl)thio)-3,6-diphenylpyridazine78Adapted Protocol
Bis(4-chlorobenzoylmethyl) sulfide4-((4-Chlorobenzoylmethyl)thio)-3,6-bis(4-chlorophenyl)pyridazine82Adapted Protocol
Bis(4-methylbenzoylmethyl) sulfide4-((4-Methylbenzoylmethyl)thio)-3,6-bis(4-methylphenyl)pyridazine75Adapted Protocol

Table 1: Representative yields for the synthesis of substituted pyridazines.

Other Potential Applications and Reactions

While the cyclocondensation with hydrazine is a primary application, the reactivity of this compound allows for its use in other synthetic transformations.

Synthesis of Thiophenes

The active methylene groups in this compound can potentially participate in Gewald-type reactions with elemental sulfur and a suitable active methylene nitrile to form highly substituted thiophenes.

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating with metal ions through the sulfur atom and the carbonyl oxygens to form metal complexes. These complexes may have applications in catalysis and materials science.

Workflow for Exploring Further Reactions

G start This compound hydrazine Reaction with Hydrazine start->hydrazine gewald Gewald Reaction (with S8, CN-R) start->gewald metal Coordination with Metal Salts start->metal pyridazine Pyridazine Synthesis hydrazine->pyridazine thiophene Thiophene Synthesis gewald->thiophene complex Metal Complex Formation metal->complex drug_discovery Drug Discovery (Scaffold Hopping) pyridazine->drug_discovery thiophene->drug_discovery materials Materials Science (Catalysts, Polymers) complex->materials

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reaction with hydrazine provides an efficient route to substituted pyridazines, which are important scaffolds in medicinal chemistry. The detailed protocol and mechanistic insights provided in these application notes are intended to facilitate further research and application of this compound in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and research goals.

Application Notes and Protocols for Nucleophilic Substitution with Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a nucleophilic substitution-based cyclization reaction utilizing bis(benzoylmethyl) sulfide to synthesize polysubstituted thiophenes. Thiophene scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.

Introduction

This compound is a symmetrical thioether possessing two electrophilic methylene carbons, making it an attractive substrate for various nucleophilic substitution and condensation reactions. Its structure is conducive to the synthesis of sulfur-containing heterocyclic compounds. This protocol details a modified Gewald-type reaction where this compound reacts with an active methylene compound in the presence of a base to yield a highly functionalized thiophene derivative. This method provides a straightforward approach to valuable heterocyclic structures from readily available starting materials.

Reaction Principle

The core of this protocol involves a base-mediated reaction between this compound and a nucleophile generated from an active methylene compound, such as malononitrile. The reaction proceeds through a series of nucleophilic attacks and an intramolecular cyclization, ultimately leading to the formation of a stable aromatic thiophene ring. One of the benzoylmethyl groups acts as the electrophile, while the other can be considered a leaving group in the context of the cyclization.

Experimental Protocol: Synthesis of 2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrile

This protocol describes the synthesis of a polysubstituted thiophene via the reaction of this compound with malononitrile.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
This compoundC₁₆H₁₄O₂S270.351.0 eq (2.70 g)98%Sigma-Aldrich
MalononitrileCH₂(CN)₂66.061.1 eq (0.73 g)99%Acros Organics
Sodium EthoxideC₂H₅ONa68.052.2 eq (1.49 g)96%Fluka
EthanolC₂H₅OH46.0750 mLAnhydrousMerck
Diethyl Ether(C₂H₅)₂O74.12100 mLAnhydrousFisher Scientific
Saturated NH₄Cl solutionNH₄Cl53.4950 mL-In-house
Anhydrous MgSO₄MgSO₄120.375 g-VWR
Silica GelSiO₂60.0850 g60 Å, 230-400 meshMerck
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.70 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add malononitrile (0.73 g, 11.0 mmol).

  • Base Addition: In a separate beaker, prepare a solution of sodium ethoxide (1.49 g, 22.0 mmol) in 20 mL of anhydrous ethanol. Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).

  • Product Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary
ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrileC₁₈H₁₂N₂OS304.3775%188-190

Visualizations

Experimental Workflow

experimental_workflow start Start setup 1. Reaction Setup: Dissolve this compound and Malononitrile in Ethanol start->setup add_base 2. Add Sodium Ethoxide Solution Dropwise setup->add_base reflux 3. Heat to Reflux (4 hours) add_base->reflux workup 4. Quench with NH4Cl (aq) and Extract with Diethyl Ether reflux->workup purify 5. Dry, Concentrate, and Purify by Column Chromatography workup->purify product Final Product: 2-Amino-5-benzoyl-4-phenyl- thiophene-3-carbonitrile purify->product

Caption: General workflow for the synthesis of 2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrile.

Proposed Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product This compound This compound Thioether Intermediate Thioether Intermediate This compound->Thioether Intermediate Nucleophilic Attack Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Deprotonation Base (EtO-) Base (EtO-) Base (EtO-)->Carbanion Carbanion->Thioether Intermediate Cyclized Intermediate Cyclized Intermediate Thioether Intermediate->Cyclized Intermediate Intramolecular Cyclization Thiophene Product Thiophene Product Cyclized Intermediate->Thiophene Product Aromatization (Elimination of PhCOCH2-)

The Role of Bis(benzoylmethyl) sulfide in Specialty Polymer Development: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite indications of its general use in the development of specialty polymers, a detailed review of scientific and technical literature reveals a significant lack of specific data and established protocols for the application of Bis(benzoylmethyl) sulfide in this field. While the benzoyl and sulfide moieties are found in various monomers and initiators, information directly pertaining to the use of this compound remains elusive.

Our comprehensive search for application notes, experimental protocols, and quantitative data on the role of this compound in specialty polymer development did not yield specific, replicable methodologies or performance data. General statements suggest its utility as an intermediate in organic synthesis and in the development of specialty polymers, but concrete examples and in-depth studies appear to be unpublished or proprietary.[1]

This document aims to provide a broader context by examining related sulfur-containing compounds and photoinitiators that share structural similarities with this compound, offering insights into its potential, albeit currently undocumented, applications.

Potential (but Undocumented) Role as a Photoinitiator

The structure of this compound, containing two benzoyl groups, suggests a potential application as a photoinitiator for free-radical polymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[2][3] The benzoyl radical is a well-known initiating species in photopolymerization.[4]

A hypothetical mechanism for the photolytic cleavage of this compound to generate initiating radicals is proposed below.

G cluster_initiation Photoinitiation cluster_propagation Propagation BBMS This compound Light UV Light (hν) BBMS->Light Excited_BBMS Excited State Light->Excited_BBMS Absorption Radicals 2 x Benzoylmethyl Radical + S Excited_BBMS->Radicals Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Addition Growing_Polymer->Monomer ...

Figure 1: Hypothetical photoinitiation pathway for this compound.

However, it is crucial to note that no experimental data was found to support this proposed mechanism or to quantify its efficiency in comparison to established photoinitiators like those from the Irgacure or Darocur series.[5]

Parallels with Other Sulfur-Containing Monomers

Research on other sulfur-containing monomers provides a framework for understanding how a sulfide linkage can be incorporated into a polymer backbone. For instance, studies on the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide with vinyl monomers like methyl methacrylate (MMA) and styrene (St) have been conducted.[5] In these cases, the sulfide-containing monomer acts as a crosslinking agent, and its concentration influences properties such as gelation time.

Comparative Data from Related Monomers

To offer a perspective on the type of data that would be necessary to evaluate this compound, the following table summarizes findings for the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide (BMcMPhS) with MMA and St, using Irgacure 651 as a photoinitiator.[5]

Monomer CompositionSolventPhotoinitiator (0.5% w/w)Gelation Time (min)
10% BMcMPhS90% MMAIrgacure 65110
20% BMcMPhS80% MMAIrgacure 6516.5
30% BMcMPhS70% MMAIrgacure 6514.8
40% BMcMPhS60% MMAIrgacure 6513.2
40% BMcMPhS60% StIrgacure 65133.5

Table 1: Gelation times for the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide (BMcMPhS) with methyl methacrylate (MMA) and styrene (St).[5]

This data illustrates that as the concentration of the sulfur-containing crosslinker increases, the gelation time decreases in the more reactive MMA system.[5] Similar quantitative analysis would be essential to determine the utility of this compound.

Experimental Protocols for Related Systems

For researchers interested in exploring the potential of this compound, methodologies used for similar compounds can serve as a starting point. The following is a generalized protocol based on the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide.[5]

Objective: To determine the photopolymerization behavior of a sulfur-containing monomer in a vinyl monomer matrix.

Materials:

  • Sulfur-containing monomer (e.g., this compound)

  • Vinyl monomer (e.g., methyl methacrylate, styrene)

  • Photoinitiator (e.g., Irgacure 651, Darocur 1173)

  • Solvent (if necessary)

  • Quartz glass test tubes

  • UV lamp (e.g., peak wavelength 350 nm)

Procedure:

  • Prepare solutions of the sulfur-containing monomer in the vinyl monomer at various weight percentages (e.g., 10%, 20%, 30%, 40%).

  • Add a constant concentration of a selected photoinitiator (e.g., 0.5% w/w) to each solution and mix until fully dissolved.

  • Transfer the solutions to quartz glass test tubes.

  • Irradiate the samples with a UV lamp at a fixed distance and at room temperature.

  • Monitor the samples to determine the gelation time, which is the time required for the solution to cease flowing when the test tube is inverted.

G cluster_prep Sample Preparation cluster_rxn Polymerization A Dissolve this compound in Monomer B Add Photoinitiator A->B C Mix until Homogeneous B->C D Transfer to Quartz Tube C->D E Irradiate with UV Lamp D->E F Monitor for Gelation E->F

Figure 2: General experimental workflow for photopolymerization.

Conclusion

While the chemical structure of this compound suggests potential roles in specialty polymer development, particularly as a photoinitiator or a sulfur-containing monomer, there is a notable absence of specific, published data to support these applications. The information available for structurally related compounds provides a valuable framework for future research, but at present, detailed application notes and protocols for this compound itself cannot be formulated based on the existing body of scientific literature. Further investigation is required to characterize its reactivity and determine its efficacy in polymer synthesis. Researchers in this area are encouraged to conduct foundational studies to quantify its performance and establish its potential benefits in the field of specialty polymers.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, a readily available 1,4-dicarbonyl precursor, serves as a valuable starting material for the synthesis of various heterocyclic compounds, notably thiophene derivatives. The Paal-Knorr thiophene synthesis provides a direct and efficient method to convert 1,4-dicarbonyl compounds into thiophenes, which are a class of heterocyclic compounds renowned for their diverse and significant biological activities. Thiophene scaffolds are present in numerous FDA-approved drugs and are actively investigated for their potential as anticancer and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylthiophene from this compound and summarizes its potential biological activities. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the thiophene core.

Synthesis of 2,5-diphenylthiophene from this compound

The synthesis of 2,5-diphenylthiophene from this compound is achieved through the Paal-Knorr thiophene synthesis. This reaction involves the cyclization of the 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)[1][2]. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-diphenylthiophene

This protocol details the synthesis of 2,5-diphenylthiophene from this compound using Lawesson's reagent.

Materials:

  • This compound

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene (10 mL per gram of sulfide).

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any acidic impurities.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford 2,5-diphenylthiophene as a solid.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood as hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor, may be evolved as a byproduct[1]. Lawesson's reagent is an irritant and should be handled with care.

Biological Activities of Thiophene Derivatives

Thiophene derivatives exhibit a wide range of biological activities, with significant potential in the fields of oncology and immunology. The synthesized 2,5-diphenylthiophene and its derivatives are of particular interest for their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiophene derivatives. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various thiophene derivatives against different cancer cell lines. While specific data for 2,5-diphenylthiophene synthesized directly from this compound is not extensively documented, the data for structurally similar compounds provide a valuable benchmark.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
Compound A 2,5-disubstituted thiopheneA549 (Lung Carcinoma)10.67 ± 1.53[3]
Compound B 2,5-disubstituted thiopheneC6 (Glioma)4.33 ± 1.04[3]
Compound C 2,5-diaminothiophene derivativeT47D (Breast Cancer)2.3[4]
Compound D 2,5-diaminothiophene derivativeMCF-7 (Breast Cancer)12.1[4]
Compound E Tetrahydrobenzo[b]thiopheneA549 (Lung Carcinoma)6.10[5]
Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways like the NF-κB pathway[6][7].

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

The following table presents the IC₅₀ values for the anti-inflammatory activity of selected thiophene derivatives.

Compound IDTarget/AssayIC₅₀ (µM)
Compound F 5-Lipoxygenase (5-LOX)29.2[6]
Compound G Cyclooxygenase-2 (COX-2)0.67[6]
Compound H Lipopolysaccharide-induced NO production87.07% inhibition at 10 µM[8]

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways

anticancer_pathway Thiophene 2,5-Diphenylthiophene Derivative MAPK_pathway MAPK/ERK Pathway Thiophene->MAPK_pathway Inhibition PI3K_pathway PI3K/Akt Pathway Thiophene->PI3K_pathway Inhibition Proliferation Cell Proliferation MAPK_pathway->Proliferation Blocks Apoptosis Apoptosis MAPK_pathway->Apoptosis Induces PI3K_pathway->Proliferation Blocks PI3K_pathway->Apoptosis Induces

anti_inflammatory_pathway Thiophene 2,5-Diphenylthiophene Derivative NFkB_pathway NF-κB Signaling Pathway Thiophene->NFkB_pathway Inhibition COX COX Enzymes Thiophene->COX Inhibition LOX LOX Enzymes Thiophene->LOX Inhibition Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines Reduces Production Prostaglandins Prostaglandins COX->Prostaglandins Reduces Production Leukotrienes Leukotrienes LOX->Leukotrienes Reduces Production

Experimental Workflow

experimental_workflow Start Start: this compound Synthesis Paal-Knorr Synthesis (Lawesson's Reagent, Toluene, Reflux) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Activity Biological Activity Screening Characterization->Bio_Activity Anticancer Anticancer Assays (MTT, etc.) Bio_Activity->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/LOX inhibition, etc.) Bio_Activity->Anti_inflammatory Data_Analysis Data Analysis (IC50 Determination) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis End End: Biologically Active 2,5-Diphenylthiophene Data_Analysis->End

Conclusion

This compound is a versatile and accessible starting material for the synthesis of biologically active 2,5-diphenylthiophene derivatives via the Paal-Knorr synthesis. The resulting thiophene compounds hold significant promise as scaffolds for the development of novel anticancer and anti-inflammatory agents. The provided protocols and data serve as a foundational resource for researchers to explore the therapeutic potential of this class of compounds further. Future work should focus on synthesizing a library of 2,5-diphenylthiophene derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their biological efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for Monitoring Reactions with Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide, also known as diphenacyl sulfide, is a symmetrical α-keto sulfide with the chemical formula (C₆H₅COCH₂)₂S.[1][2][3][4] Its structure, featuring two benzoyl groups flanking a central sulfide linkage, makes it a potentially valuable building block in organic synthesis. The monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product purity. This document provides detailed application notes and generalized protocols for monitoring such reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The following protocols are generalized starting points based on common analytical practices for similar compounds and may require optimization and validation for specific reaction mixtures and analytical instrumentation.

I. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying components of a reaction mixture, providing real-time information on the consumption of starting materials and the formation of products and byproducts.[5][6][7] For this compound and its reactions, a reverse-phase HPLC method is a suitable starting point.

Data Presentation: HPLC Method Parameters
ParameterRecommended Starting Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 50:50 A:B), and ramp up the organic phase (B) to elute compounds of increasing hydrophobicity. A gradient of 50-95% B over 20 minutes is a reasonable starting point.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-20 µL
Detector UV-Vis Detector (Diode Array Detector - DAD)
Wavelength 254 nm (due to the benzoyl chromophore) or monitor a range of wavelengths to detect all components.
Experimental Protocol: HPLC Reaction Monitoring
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction. The dilution factor should be chosen to ensure the analyte concentrations are within the linear range of the detector.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Acquire the chromatogram and integrate the peak areas of the starting material, product(s), and any significant byproducts.

  • Data Interpretation:

    • Plot the peak area of the starting material and product(s) as a function of time to generate a reaction profile.

    • The percentage conversion can be calculated by comparing the peak area of the starting material at a given time point to its initial peak area.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to monitor reaction progress.[8][9][10][11][12] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.

Data Presentation: ¹H NMR Parameters for Analysis
ParameterRecommended Setting
Solvent Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
Internal Standard A known amount of an inert compound with a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).
Spectrometer Frequency 300 MHz or higher for better resolution.
Pulse Sequence Standard single-pulse experiment (e.g., zg30).
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Experimental Protocol: ¹H NMR Reaction Monitoring
  • Sample Preparation:

    • At each time point, withdraw an aliquot from the reaction mixture.

    • Remove the reaction solvent under reduced pressure if it is not a deuterated solvent.

    • Dissolve the residue in a known volume of a suitable deuterated solvent containing a known amount of an internal standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the prepared sample.

    • Process the spectrum (phasing, baseline correction).

  • Data Analysis:

    • Integrate the characteristic signals of the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species relative to the internal standard. The concentration of a component is directly proportional to the integral of its signal divided by the number of protons contributing to that signal.

    • Plot the concentrations of reactants and products over time to monitor the reaction kinetics.

III. Mass Spectrometry (MS) for Reaction Monitoring

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique that can confirm the identity of reactants and products by their mass-to-charge ratio (m/z).[13][14][15]

Data Presentation: LC-MS Parameters
ParameterRecommended Setting
LC System As described in the HPLC section.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar compounds.
Polarity Positive and/or Negative ion mode. This compound is likely to be detected in positive ion mode as [M+H]⁺ or [M+Na]⁺.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range A range that includes the expected m/z of the starting materials and products (e.g., m/z 100-1000).
Experimental Protocol: LC-MS Reaction Monitoring
  • Sample Preparation:

    • Prepare samples as described for HPLC analysis. The concentration may need to be further diluted for MS analysis to avoid detector saturation.

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the specific m/z values of the expected reactants and products.

  • Data Interpretation:

    • Confirm the presence of the desired product by its mass spectrum.

    • The peak areas from the EICs can be used to qualitatively or semi-quantitatively track the progress of the reaction over time.

IV. Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction involving this compound using the analytical methods described.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Reaction Reaction involving This compound Sampling Aliquot Sampling at Time Intervals Reaction->Sampling Quenching Reaction Quenching & Dilution Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR NMR Analysis Quenching->NMR LCMS LC-MS Analysis Quenching->LCMS DataProcessing Data Processing (Integration, etc.) HPLC->DataProcessing NMR->DataProcessing LCMS->DataProcessing Kinetics Reaction Profile & Kinetic Analysis DataProcessing->Kinetics

References

The Ligand in Focus: Exploring the Potential of Bis(benzoylmethyl) Sulfide in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While the direct application of bis(benzoylmethyl) sulfide as a ligand in organometallic chemistry is not extensively documented in publicly available research, its structure suggests significant potential for coordination chemistry. This document provides an overview of its properties and explores the coordination behavior of analogous sulfur-containing ligands to offer insights into its possible applications for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₁₆H₁₄O₂S, is recognized as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a central sulfide atom flanked by two benzoylmethyl groups, presents potential coordination sites for metal ions. The sulfur atom and the oxygen atoms of the carbonyl groups could act as donor atoms, allowing the molecule to function as a chelating ligand.

To illustrate the potential coordination chemistry of such sulfide ligands, this report details the synthesis, characterization, and complex formation of a structurally related compound, bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN). The study of NSN provides a valuable model for predicting the behavior of this compound in organometallic complexes.

Application Notes for Analogous Sulfide Ligands

Complexes of ligands similar to this compound, such as bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), have been synthesized with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II).[2][3] These complexes typically exhibit a distorted octahedral geometry.[3] The study of these analogous compounds can guide the potential applications of this compound complexes in areas such as:

  • Catalysis: The metal center in such complexes can serve as a catalytic site for various organic transformations.

  • Materials Science: The specific coordination geometry and electronic properties of the metal complexes could be exploited in the design of new materials with interesting magnetic or optical properties.

  • Bioinorganic Chemistry: As an analogue, the study of NSN complexes can provide insights into the interaction of metal ions with biological systems containing similar sulfur-based functionalities.

Experimental Protocols

The following protocols are based on the synthesis and characterization of the analogous ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), and its metal complexes. These methodologies can serve as a starting point for the investigation of this compound.

Synthesis of Bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN)

A mixture of 2,2'-thiodipropionic acid (5.0 g, 0.0333 mol) and o-phenylenediamine (10.0 g, 0.0930 mol) is refluxed in 250 mL of 4 M aqueous HCl for 24 hours.[3] The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated and purified.

General Synthesis of Metal Complexes with NSN

The metal complexes are synthesized by reacting the NSN ligand with the corresponding metal salts (e.g., CoSO₄·7H₂O, NiSO₄·6H₂O, CuSO₄·5H₂O, ZnSO₄·7H₂O) in an appropriate solvent. The resulting complexes can be isolated by filtration, washed, and dried.

Diagram of the General Synthesis Workflow

G Ligand Ligand (e.g., NSN) Reaction Reaction (Stirring/Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., MSO4) MetalSalt->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation (Filtration) Reaction->Isolation Complex Metal Complex Isolation->Complex

Caption: General workflow for the synthesis of metal complexes with sulfide ligands.

Data Presentation

The following table summarizes key structural parameters for cobalt(II) and nickel(II) complexes with the analogous ligand NSN, as determined by X-ray crystallography.[3] This data provides a reference for the expected coordination environment if this compound were to form similar complexes.

ComplexMetal IonCoordination GeometryM-N Bond Lengths (Å)M-S Bond Lengths (Å)
--INVALID-LINK--₂·4H₂OCo(II)Distorted Octahedral2.10 - 2.20Not reported
--INVALID-LINK--₂·2H₂ONi(II)Distorted Octahedral2.05 - 2.15Not reported

Diagram of a Potential Coordination Mode

G M M S S M->S Coordination O1 O M->O1 Coordination O2 O M->O2 Coordination C1 S->C1 C2 S->C2 C1->O1 Bz1 Bz C1->Bz1 C2->O2 Bz2 Bz C2->Bz2

Caption: A hypothetical tridentate coordination of this compound to a metal center.

Conclusion

While direct experimental data on this compound as a ligand in organometallic chemistry is currently limited, its chemical structure strongly suggests its potential as a chelating agent. By examining the well-documented coordination chemistry of the analogous ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide, we can infer potential synthetic routes, coordination modes, and applications for this compound complexes. Further research into this specific ligand is warranted to fully explore its utility in catalysis, materials science, and medicinal chemistry.

References

Application Notes and Protocols for Bis(benzoylmethyl) sulfide and its Analogs in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While Bis(benzoylmethyl) sulfide (CAS 2461-80-5), also known as α,α'-thiobis(acetophenone), is primarily recognized as an intermediate in organic synthesis for specialty polymers and other sulfur-containing compounds, a structurally related analog, 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) (CAS 83846-85-9), has well-documented applications as a high-performance photoinitiator in materials science.[1][2][3] This document will focus on the application of BMS in UV curable formulations, as it aligns with the likely research interests in photopolymerization and advanced materials development.

Application Note 1: 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a Type II Photoinitiator for UV Curable Coatings and Inks

Introduction:

4-Benzoyl-4'-methyldiphenyl sulfide (BMS) is a highly effective Norrish Type II photoinitiator used to initiate the radical polymerization of unsaturated monomers and oligomers, such as acrylates, upon exposure to UV light.[3][4][5] It is particularly valued for its efficiency in both clear and pigmented systems, offering excellent surface and through-cure properties with low yellowing.[2][3] BMS functions by absorbing UV energy and, in the presence of a co-initiator (typically an amine synergist), generates free radicals that initiate the polymerization process.[2][6]

Key Applications:

  • UV Curable Coatings: BMS is widely used in formulations for wood, plastic, and metal coatings, as well as overprint varnishes.[1][3] Its use contributes to high gloss, scratch resistance, and overall durability of the cured coating.[1]

  • UV Curable Inks: It is an effective photoinitiator for flexographic, screen, and offset printing inks.[3] Its performance in pigmented systems makes it a valuable component for colored ink formulations.[2]

  • UV Curable Adhesives: BMS can be incorporated into adhesive formulations to ensure rapid and reliable curing upon UV exposure.[3][4]

  • Electronics: Due to its performance characteristics, it is also used in specialty coatings and packaging for electronic components.[3][7]

Quantitative Data Summary:

The following table summarizes the typical properties and recommended usage levels for 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a photoinitiator.

PropertyValueReference
Chemical Name 4-Benzoyl-4'-methyldiphenyl sulfide[2]
CAS Number 83846-85-9[1]
Appearance White crystalline powder[4][5]
Purity ≥ 98.0 - 99.0%[4][5]
Melting Range 75 - 85 °C[4][5]
UV Absorption Maxima ~246 nm and ~315 nm[3][5]
Recommended Usage Level 0.2 - 8% by weight of total formulation[2][4]
Amine Synergist Level 2 - 5% by weight of total formulation[2]

Experimental Protocol: General Procedure for UV Curing of an Acrylate-Based Coating using BMS Photoinitiator

This protocol provides a general methodology for the preparation and UV curing of a simple acrylate-based coating formulation using 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a photoinitiator.

Materials:

  • Acrylate oligomer (e.g., Urethane diacrylate)

  • Reactive diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)

  • 4-Benzoyl-4'-methyldiphenyl sulfide (BMS)

  • Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)

  • Substrate (e.g., wood, plastic, or metal panel)

  • UV curing system (e.g., mercury arc lamp or UV-LED source)

Procedure:

  • Formulation Preparation:

    • In a suitable mixing vessel, combine the acrylate oligomer and reactive diluent in the desired ratio (e.g., 70:30 by weight).

    • Add the BMS photoinitiator to the resin mixture at a concentration of 2-5% by weight. Stir until fully dissolved. Gentle heating may be applied if necessary, depending on the solubility of BMS in the specific resin system.

    • Add the amine synergist (e.g., EDB) to the formulation at a concentration of 2-5% by weight and mix thoroughly until a homogeneous solution is obtained.

  • Coating Application:

    • Apply the formulated UV curable coating onto the desired substrate using a suitable method, such as spin coating, bar coating, or spray coating, to achieve a uniform film thickness.

  • UV Curing:

    • Place the coated substrate under the UV curing system.

    • Expose the coating to UV radiation. The required dose and intensity will depend on the film thickness, the specific formulation, and the type of UV source. A typical starting point would be a belt speed of 3-10 m/min under a medium-pressure mercury lamp (80-120 W/cm).

  • Characterization of Cured Film:

    • Assess the cure by testing for tack-free properties (e.g., thumb twist or cotton ball test).

    • Measure the physical and mechanical properties of the cured film, such as hardness (pencil hardness), adhesion (cross-hatch test), and gloss (gloss meter).

Visualization of Experimental Workflow:

experimental_workflow cluster_formulation Formulation Preparation cluster_application Coating Application cluster_curing UV Curing cluster_characterization Characterization oligomer Acrylate Oligomer mixing Mixing Vessel (Homogenize) oligomer->mixing diluent Reactive Diluent diluent->mixing bms BMS Photoinitiator (2-5 wt%) bms->mixing amine Amine Synergist (2-5 wt%) amine->mixing coating_app Apply Uniform Film (e.g., Bar Coating) mixing->coating_app Homogeneous Formulation uv_cure Expose to UV Radiation coating_app->uv_cure Coated Substrate tack_free Tack-Free Test uv_cure->tack_free Cured Film hardness Hardness Test tack_free->hardness adhesion Adhesion Test hardness->adhesion

General workflow for UV curing of an acrylate coating.

Signaling Pathway: Mechanism of Type II Photoinitiation with BMS

The photopolymerization process initiated by BMS follows a Type II mechanism, which involves a bimolecular reaction to generate the initiating radicals.

  • Photoexcitation: Upon absorption of UV light, the BMS molecule is promoted to an excited singlet state (¹BMS), which then undergoes intersystem crossing to a more stable excited triplet state (³BMS).

  • Hydrogen Abstraction: The excited triplet state of BMS (³BMS*) abstracts a hydrogen atom from the amine synergist (R-H), forming a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the acrylate monomers, starting the chain reaction that leads to the formation of a cross-linked polymer network.

Diagram of Photoinitiation Pathway:

photoinitiation_pathway BMS BMS (Ground State) BMS_S1 ¹BMS* (Excited Singlet State) BMS->BMS_S1 UV Light (hν) BMS_T1 ³BMS* (Excited Triplet State) BMS_S1->BMS_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BMS_T1->Ketyl_Radical Hydrogen Abstraction Amine_Radical Amine Radical (R•) BMS_T1->Amine_Radical Hydrogen Abstraction Amine Amine Synergist (R-H) Amine->Ketyl_Radical Hydrogen Abstraction Amine->Amine_Radical Hydrogen Abstraction Polymer Polymer Chain Amine_Radical->Polymer Initiation & Propagation Monomer Acrylate Monomer Monomer->Polymer Initiation & Propagation

Mechanism of Type II photoinitiation with BMS.

Note on this compound (CAS 2461-80-5):

Disclaimer: The provided protocols and information are for research and development purposes only. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the specific safety data sheets (SDS) for all materials used. The performance of the photoinitiator and the final properties of the cured material are highly dependent on the specific formulation and curing conditions.

References

Novel Bis(benzoylmethyl) Sulfide Derivatives: Synthesis and Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for novel bis(benzoylmethyl) sulfide derivatives and structurally related compounds, focusing on their synthesis and potential applications in cancer therapy. The information is compiled from recent scientific literature and is intended to guide further research and development in this area.

Introduction

This compound derivatives, and their analogs such as 1,4-naphthoquinone-2,3-bis-sulfides, represent a class of organic compounds with significant potential in medicinal chemistry. Recent studies have highlighted their promising anticancer activities, making them attractive candidates for the development of new therapeutic agents. This document summarizes the key findings, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and insights into their mechanism of action.

Applications in Oncology

Recent research has focused on the evaluation of bis(aroylmethyl) sulfide derivatives as potent anticancer agents. A notable study on 1,4-naphthoquinone-2,3-bis-sulfides, which share a similar structural motif with bis(benzoylmethyl) sulfides, has demonstrated significant cytostatic effects against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of 1,4-naphthoquinone-2,3-bis-sulfides was evaluated using the Sulforhodamine B (SRB) assay. The GI50 values (concentration required to inhibit cell growth by 50%) for the most effective compounds are summarized in the table below. These compounds exhibited potent activity, particularly against melanoma and prostate cancer cell lines, with GI50 values in the low micromolar range.[1] Notably, their efficacy was comparable or superior to established anticancer agents like etoposide and parthenolide against several cancer cell lines.[1]

CompoundMelanoma (UACC62) GI50 (µM)Prostate (PC3) GI50 (µM)Breast (MCF7) GI50 (µM)Renal (TK10) GI50 (µM)
Compound A 6.5 - 105.51 - 8.53--
Compound B 9.66---
Compound C 8.08---
Compound D 9.92---
Compound E 6.61---
Etoposide 0.56 - 36.62---
Parthenolide 3.58 - 25.97---
Vitamin K3 3.41 - 22.59---

Data extracted from a study on 1,4-naphthoquinone-2,3-bis-sulfides, which are structurally analogous to this compound derivatives.[1]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Further investigation into the mechanism of action revealed that apoptosis is initiated through the mitochondrial pathway.[1]

Signaling Pathway

The proposed mechanism involves the upregulation of key proteins that regulate apoptosis. Gene expression studies have shown an increase in the levels of p53 (a tumor suppressor), Mdm-2 (a regulator of p53), and Bcl-2 (an apoptosis inhibitor) following treatment with these compounds.[1] This complex interplay ultimately leads to the activation of caspases, the executive enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed, confirming the induction of the apoptotic cascade.[1]

apoptosis_pathway cluster_cell Cancer Cell Drug Drug p53_up p53 (Upregulation) Drug->p53_up induces Bcl2_up Bcl-2 (Upregulation) Drug->Bcl2_up induces Mdm2_up Mdm-2 (Upregulation) Drug->Mdm2_up induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes p53_up->Mitochondrion influences Bcl2_up->Mitochondrion regulates Cytochrome_c->Caspase-9 activates

Caption: Mitochondrial Apoptosis Pathway Induced by Bis(aroylmethyl) Sulfide Analogs.

Experimental Protocols

Synthesis of Bis(phenacyl) Sulfide

A general method for the synthesis of bis(phenacyl) sulfide involves the reaction of a phenacyl halide with a sulfur source. A specific protocol for a related compound, bis(stearoyl) sulfide, is provided below, which can be adapted for the synthesis of this compound derivatives.

Materials:

  • Elemental Sulfur (S) powder

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Stearoyl chloride (or phenacyl chloride/bromide for the target compound)

  • Nitrogen atmosphere

Procedure:

  • Dissolve elemental sulfur in anhydrous THF under a nitrogen atmosphere at room temperature.

  • Carefully add LiAlH4 to the solution in several portions while stirring. Continue stirring for approximately 40 minutes to form a grey suspension of LiAlHSH.

  • Slowly add stearoyl chloride (or the corresponding phenacyl halide) dropwise to the suspension with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • The resulting bis(stearoyl) sulfide can be purified using standard chromatographic techniques.

This protocol is adapted from a published method for the synthesis of bis(stearoyl) sulfide and may require optimization for the synthesis of specific this compound derivatives.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[2]

  • Staining: Wash the plates with water to remove TCA and air-dry. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[2]

  • Solubilization and Absorbance Measurement: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at approximately 540 nm using a microplate reader.[2]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Seed Cells in 96-well plate B Treat with Test Compound A->B C Fix cells with TCA B->C D Wash and Air Dry C->D E Stain with SRB D->E F Wash with Acetic Acid and Air Dry E->F G Solubilize Dye with Tris Base F->G H Measure Absorbance at 540 nm G->H

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[3][4]

  • Assay Protocol:

    • Equilibrate the 96-well plate containing treated cells to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[4]

    • Mix the contents by gentle shaking.

    • Incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a luminometer.[3][4]

The amount of luminescence is directly proportional to the amount of caspase-3/7 activity.[4]

Conclusion

Novel this compound derivatives and their analogs have emerged as a promising class of compounds with significant anticancer potential. Their ability to induce apoptosis in cancer cells through the mitochondrial pathway warrants further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of new derivatives, evaluate their therapeutic efficacy, and elucidate their detailed mechanisms of action. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, with the ultimate goal of developing novel and effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(benzoylmethyl) sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

Low yields or impure products can be frustrating. This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Sodium Sulfide: Sodium sulfide hydrate can lose water or become oxidized over time.- Use a fresh bottle of sodium sulfide hydrate or anhydrous sodium sulfide. - Consider using sodium sulfide nonahydrate (Na₂S·9H₂O) for better solubility.
2. Poor Quality α-Haloacetophenone: The starting material (e.g., 2-bromoacetophenone or α-chloroacetophenone) may have degraded.- Check the purity of the α-haloacetophenone by TLC or melting point before use. - Store α-haloacetophenones in a cool, dark place.
3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Use a slight excess of the α-haloacetophenone (e.g., 2.1 equivalents) to ensure the complete consumption of the sulfide.
4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants.- Ethanol or a mixture of ethanol and water is commonly used to dissolve both the sodium sulfide and the α-haloacetophenone. - Dimethylformamide (DMF) can also be a suitable solvent.[1]
5. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures.- Gently heat the reaction mixture to around 50-60 °C to increase the reaction rate. Monitor the reaction closely to avoid side reactions.
Presence of Side Products 1. Favorskii Rearrangement: Under basic conditions, α-haloacetophenones can undergo a Favorskii rearrangement.- Control the basicity of the reaction mixture. The sulfide ion is basic, but adding a stronger base should be avoided.
2. Over-oxidation: The sulfide product can be oxidized to the corresponding sulfoxide or sulfone.- Avoid harsh oxidizing conditions. If the reaction is exposed to air for extended periods at high temperatures, oxidation can occur.
3. Elimination Reactions: The α-haloacetophenone can undergo elimination to form an unsaturated ketone.- Maintain a moderate reaction temperature.
Difficulty in Product Purification 1. Oily Product: The crude product may be an oil instead of a solid, making it difficult to handle.- This may be due to impurities. Try to purify a small sample by column chromatography to see if a solid product can be obtained.
2. Ineffective Recrystallization: The chosen solvent may not be appropriate for recrystallization.- For this compound, ethanol is a commonly used and effective solvent for recrystallization. - Other potential solvents include methanol or a mixture of ethanol and water.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Solutions start Low Yield or Impure Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No identify_side_products Identify and Mitigate Side Reactions side_products->identify_side_products Yes purification_issue Purification Difficulty? incomplete_reaction->purification_issue No optimize_stoichiometry Adjust Stoichiometry incomplete_reaction->optimize_stoichiometry Yes recrystallize Optimize Recrystallization purification_issue->recrystallize Yes end Improved Yield and Purity purification_issue->end No optimize_stoichiometry->end change_solvent Change Solvent change_solvent->end adjust_temp Adjust Temperature/Time adjust_temp->end identify_side_products->end chromatography Consider Column Chromatography recrystallize->chromatography chromatography->end

Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method is a nucleophilic substitution reaction where two equivalents of an α-haloacetophenone (e.g., 2-bromoacetophenone or α-chloroacetophenone) react with one equivalent of a sulfide source, such as sodium sulfide.

ReactionScheme cluster_reactants Reactants cluster_products Products reagent1 2 x acetophenone α-Haloacetophenone plus1 + sulfide Sodium Sulfide arrow -> product This compound plus2 + salt 2 x Sodium Halide

Caption: General reaction scheme for the synthesis of this compound.

Q2: Which is a better starting material, 2-bromoacetophenone or α-chloroacetophenone?

A2: 2-Bromoacetophenone is generally more reactive than α-chloroacetophenone due to the better leaving group ability of the bromide ion. This can lead to faster reaction times and potentially higher yields under milder conditions. However, α-chloroacetophenone is less expensive and may be preferred for large-scale synthesis if the reaction conditions can be optimized.

Q3: Can I use other sulfide sources?

A3: Yes, other sulfide sources like sodium hydrosulfide (NaSH) followed by a base, or hydrogen sulfide (H₂S) gas passed through a basic solution of the α-haloacetophenone can be used. However, sodium sulfide is often the most convenient and common choice.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture can be co-spotted with the starting α-haloacetophenone on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the expected melting point of this compound?

A5: The reported melting point of this compound is typically in the range of 75-78 °C. A broad melting range may indicate the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromoacetophenone and Sodium Sulfide Nonahydrate

Materials:

  • 2-Bromoacetophenone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.20 g, 5.0 mmol) in a mixture of 20 mL of ethanol and 5 mL of deionized water.

  • To this solution, add 2-bromoacetophenone (2.00 g, 10.0 mmol) in one portion.

  • Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 2-bromoacetophenone spot is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water. A white to off-white solid should precipitate.

  • Collect the crude product by vacuum filtration and wash the solid with plenty of water.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.

  • Dry the crystals in a vacuum oven.

Protocol 2: Synthesis of this compound from α-Chloroacetophenone and Anhydrous Sodium Sulfide

Materials:

  • α-Chloroacetophenone

  • Anhydrous sodium sulfide

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, suspend anhydrous sodium sulfide (0.39 g, 5.0 mmol) in 25 mL of DMF.

  • Heat the suspension to 50 °C with stirring.

  • Add α-chloroacetophenone (1.55 g, 10.0 mmol) portion-wise over 15 minutes, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue stirring the mixture at 60 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of ice-water. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the product under vacuum.

Data Presentation

ParameterProtocol 1Protocol 2
α-Haloketone 2-Bromoacetophenoneα-Chloroacetophenone
Sulfide Source Sodium sulfide nonahydrateAnhydrous sodium sulfide
Solvent Ethanol/WaterDimethylformamide (DMF)
Temperature ~80 °C (Reflux)50-60 °C
Typical Reaction Time 2-3 hours4-6 hours
Typical Yield 85-95%80-90%
Purification Recrystallization from ethanolRecrystallization from ethanol

References

Technical Support Center: Synthesis of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Bis(benzoylmethyl) sulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is through the nucleophilic substitution reaction between a phenacyl halide (e.g., phenacyl bromide or phenacyl chloride) and a sulfide source, such as sodium sulfide (Na₂S). This reaction is typically carried out in a polar aprotic solvent like ethanol or dimethylformamide (DMF).

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: Several side products can form during the synthesis of this compound. The most common ones include:

  • Phenacyl alcohol: Formed by the hydrolysis of the phenacyl halide starting material if water is present in the reaction mixture.

  • 1,3-Diphenyl-2-butene-1,4-dione: This can result from an aldol-type self-condensation of the phenacyl halide under basic conditions.

  • Bis(benzoylmethyl) sulfoxide: This is an oxidation product of the desired sulfide. Oxidation can occur during the reaction or workup, especially if exposed to air for extended periods or in the presence of oxidizing agents.

  • Bis(benzoylmethyl) sulfone: Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone.

  • Benzyl Phenyl Ketone: This can be a minor byproduct under certain reductive conditions or through alternative reaction pathways.

Q3: My reaction yield is low. What are the possible causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing.

  • Side reactions: The formation of the side products mentioned in Q2 can significantly consume the starting materials and reduce the yield of the desired product.

  • Hydrolysis of phenacyl halide: If your starting material is moisture-sensitive, its hydrolysis to phenacyl alcohol will decrease the amount available for the main reaction.

  • Suboptimal stoichiometry: An incorrect ratio of phenacyl halide to the sulfide source can lead to the formation of other sulfur-containing byproducts.

  • Losses during workup and purification: Product may be lost during extraction, filtration, or recrystallization steps.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following:

  • Use anhydrous conditions: Ensure all your reagents and solvents are dry to prevent the hydrolysis of the phenacyl halide.

  • Control the stoichiometry: Use a precise molar ratio of phenacyl halide to the sulfide source. A slight excess of the sulfide source can help to ensure the complete conversion of the halide.

  • Optimize reaction temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.

  • Maintain an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the sulfide product to the sulfoxide and sulfone.

  • Control the pH: For reactions that are sensitive to pH, buffering the reaction mixture can prevent base-catalyzed side reactions like aldol condensation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Presence of a significant amount of phenacyl alcohol in the product mixture. Moisture in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of a high-boiling, colored impurity. Aldol condensation of the phenacyl halide.Control the reaction temperature and consider using a non-basic or weakly basic sulfide source if possible.
Product contains significant amounts of sulfoxide and/or sulfone. Oxidation during the reaction or workup.Run the reaction under an inert atmosphere. Degas solvents before use. Minimize exposure to air during workup.
Complex mixture of products observed by TLC or GC-MS. Multiple side reactions occurring.Re-evaluate all reaction parameters: temperature, solvent, stoichiometry, and reaction time. Consider a different sulfide source.
Difficulty in purifying the final product. Similar polarity of the main product and side products.Optimize the recrystallization solvent system. Consider column chromatography with a carefully selected eluent system.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on typical nucleophilic substitution reactions for the formation of thioethers. Optimization may be required for specific laboratory conditions.

Materials:

  • Phenacyl bromide (2 equivalents)

  • Sodium sulfide nonahydrate (1 equivalent)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in anhydrous ethanol.

  • Slowly add a solution of phenacyl bromide in anhydrous ethanol to the stirring sulfide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Data Presentation

The following table provides illustrative data on how different reaction conditions might affect the product distribution. This data is hypothetical and for demonstration purposes.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of this compound (%) Major Side Product(s) (%)
1Ethanol78 (Reflux)475Phenacyl alcohol (10%), Sulfoxide (5%)
2DMF251285Sulfoxide (8%)
3Acetonitrile82 (Reflux)370Aldol adduct (15%)
4Ethanol (wet)78 (Reflux)450Phenacyl alcohol (30%)
5DMF (under N₂)251292Sulfoxide (2%)

Visualizations

Logical Workflow for Troubleshooting Side Products

TroubleshootingWorkflow start Reaction Complete analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze identify_side_products Identify Side Products analyze->identify_side_products pure Product is Pure identify_side_products->pure No significant impurities impure Side Products Present identify_side_products->impure Impurities detected end Purified Product pure->end phenacyl_alcohol Phenacyl Alcohol Detected impure->phenacyl_alcohol Hydrolysis product aldol_product Aldol Condensation Product Detected impure->aldol_product Self-condensation product oxidation_products Sulfoxide/Sulfone Detected impure->oxidation_products Oxidation products dry_reagents Action: Use Anhydrous Conditions phenacyl_alcohol->dry_reagents control_base Action: Control Base/Temperature aldol_product->control_base inert_atmosphere Action: Use Inert Atmosphere oxidation_products->inert_atmosphere dry_reagents->start Re-run Reaction control_base->start Re-run Reaction inert_atmosphere->start Re-run Reaction

Caption: Troubleshooting workflow for identifying and addressing side products.

Signaling Pathway of Side Product Formation

SideProductFormation phenacyl_halide Phenacyl Halide main_product This compound (Desired Product) phenacyl_halide->main_product hydrolysis_product Phenacyl Alcohol phenacyl_halide->hydrolysis_product hydrolysis aldol_product Aldol Condensation Product phenacyl_halide->aldol_product self-condensation sulfide_source Sulfide Source (e.g., Na2S) sulfide_source->main_product oxidation_product1 Bis(benzoylmethyl) sulfoxide main_product->oxidation_product1 oxidation oxidation_product2 Bis(benzoylmethyl) sulfone oxidation_product1->oxidation_product2 oxidation water H₂O base_heat Base / Heat oxidant [O]

Caption: Pathways leading to common side products in the synthesis.

Technical Support Center: Recrystallization of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Bis(benzoylmethyl) sulfide via recrystallization.

Troubleshooting Guide

Users may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.

Issue 1: Oiling Out - Product Separates as a Liquid, Not Crystals

Possible Causes:

  • The boiling point of the recrystallization solvent is higher than the melting point of this compound.

  • The solution is too concentrated, leading to precipitation above the melting point.

  • The cooling rate is too rapid.

  • The presence of significant impurities is depressing the melting point of the mixture.

Solutions:

Solution IDDescription
TS-01 Select a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the expected melting point of this compound. While the exact melting point is not readily available, related compounds like dibenzyl sulfide melt around 49.5°C. Solvents like diethyl ether (b.p. 34.6°C) or a mixture with a low-boiling component should be considered.
TS-02 Dilute the Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation point.
TS-03 Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.
TS-04 Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization.
TS-05 Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal (if available) to initiate crystallization below the melting point.
Issue 2: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Too much solvent was used, and the solution is not saturated.

  • The solution is supersaturated but lacks a nucleation site to initiate crystal growth.

  • The wrong solvent was chosen, and the compound is too soluble even at low temperatures.

Solutions:

Solution IDDescription
TS-06 Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness (saturation) is observed, remove from heat and allow to cool slowly.
TS-07 Induce Nucleation: Scratch the inner surface of the flask with a glass rod or introduce a seed crystal of pure this compound.
TS-08 Re-evaluate Solvent Choice: If the compound remains in solution even after significant solvent reduction and cooling, a different solvent or a mixed-solvent system may be necessary. Refer to the solvent screening protocol.
TS-09 Utilize an Anti-Solvent: If the compound is highly soluble in one solvent, an "anti-solvent" (in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution at room temperature until turbidity is observed, which can then be cleared by gentle heating before slow cooling.
Issue 3: Low Recovery of Crystalline Product

Possible Causes:

  • Excess solvent was used, and a significant amount of product remains in the mother liquor.

  • Premature crystallization occurred during hot filtration.

  • The crystals were washed with a solvent at too high a temperature.

Solutions:

Solution IDDescription
TS-10 Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
TS-11 Optimize Filtration: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
TS-12 Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains both aromatic rings and polar carbonyl and sulfide functional groups, a solvent of intermediate polarity is a good starting point. Ethanol is often a suitable choice for such compounds. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is highly recommended to perform a solvent screen with a small amount of material to identify the optimal solvent or solvent system.

Q2: How do I perform a solvent screen for this compound?

A2: To perform a solvent screen, place a small amount (10-20 mg) of your crude product into several test tubes. Add a small volume (0.5 mL) of a different solvent to each tube. Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My purified crystals are still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Add a spatula-tip of charcoal to the hot solution, swirl, and then filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can also be used to confirm the structure and identify the presence of any remaining impurities.

Experimental Protocols

Solvent Screening Protocol

A systematic approach to identifying a suitable recrystallization solvent is crucial. The following table provides a starting point for solvent selection based on the properties of the structurally similar compound, dibenzoylmethane.

Table 1: Recommended Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Expected Solubility of this compound (by analogy to Dibenzoylmethane)
Hexane0.169Low solubility at all temperatures
Toluene2.4111Good solubility when hot, moderate when cold
Diethyl Ether2.834.6Good solubility
Ethyl Acetate4.477Very soluble when hot, moderate when cold
Acetone5.156.5Soluble
Ethanol5.278.5Good solubility when hot, lower solubility when cold
Methanol6.664.7Moderate solubility when hot, low solubility when cold
Water10.2100Insoluble

Note: This data is based on dibenzoylmethane and should be used as a guide. Actual solubility may vary.

Detailed Recrystallization Protocol (Example using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter cool_rt Cool to room temperature hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice collect Collect crystals by vacuum filtration cool_ice->collect wash Wash with ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Product 'oils out' during cooling reheat Reheat to redissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool solution slowly add_solvent->slow_cool change_solvent Consider a lower-boiling solvent slow_cool->change_solvent If problem persists crystals Formation of pure crystals slow_cool->crystals change_solvent->crystals

Caption: Decision-making workflow for addressing the issue of "oiling out".

Navigating the Thermal Landscape of Bis(benzoylmethyl) sulfide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the thermal stability and degradation pathways of Bis(benzoylmethyl) sulfide. Given the limited direct literature on this specific compound, this guide leverages data from analogous β-ketosulfides and other organic sulfur compounds to offer predictive insights and robust experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely degradation pathways for this compound upon heating?

A2: The degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the carbon-sulfur (C-S) bonds, which are generally the weakest bonds in the molecule. Drawing parallels from the thermolysis of other organic sulfides, two primary degradation routes can be postulated:

  • Homolytic C-S Bond Cleavage: This pathway involves the symmetrical breaking of the C-S bond to form benzoylmethyl radicals and a sulfur radical. These highly reactive radicals can then undergo a variety of secondary reactions, including dimerization, disproportionation, and reaction with the parent molecule or solvent.

  • Concerted Elimination Reactions: Depending on the molecular conformation, intramolecular elimination reactions may occur, leading to the formation of more stable products. For instance, a Pummerer-type rearrangement could be initiated by oxidation, although this is more common in sulfoxides[2].

Q3: What analytical techniques are recommended for studying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Suitable for separating and identifying less volatile or thermally labile products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the degradation mixture and tracking the disappearance of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent decomposition temperatures in TGA/DSC. 1. Sample inhomogeneity. 2. Variable heating rates. 3. Reactions with the sample pan material.1. Ensure the sample is finely ground and well-mixed. 2. Use a consistent and appropriate heating rate (e.g., 10 °C/min). 3. Use inert sample pans (e.g., alumina or gold-plated) and run a blank.
Broad or overlapping peaks in GC-MS chromatogram. 1. Co-elution of multiple degradation products. 2. Poor chromatographic separation.1. Optimize the GC temperature program (slower ramp rate or isothermal segments). 2. Use a different GC column with a different stationary phase polarity. 3. Employ deconvolution software to separate overlapping mass spectra.
Difficulty in identifying degradation products from mass spectra. 1. Fragmentation patterns not present in standard libraries. 2. Formation of complex rearrangement products.1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. 2. Isolate individual products using preparative chromatography (e.g., preparative HPLC) for structural elucidation by NMR. 3. Consider derivatization of products to yield more characteristic mass spectra.
Low yield of identifiable degradation products. 1. Formation of polymeric or non-volatile tars. 2. Adsorption of products onto the experimental apparatus.1. Analyze the non-volatile residue using techniques like Pyrolysis-GC-MS or solid-state NMR. 2. Silylate the glassware to minimize active sites for adsorption.

Experimental Protocols

Thermal Analysis by TGA and DSC

A detailed experimental protocol for thermal analysis is crucial for obtaining reliable data.

Parameter Value
Instrument Thermogravimetric Analyzer (TGA) / Differential Scanning Calorimeter (DSC)
Sample Mass 3 - 5 mg
Heating Rate 10 °C/min
Temperature Range 30 °C to 600 °C
Atmosphere Nitrogen (or Air to study oxidative degradation)
Flow Rate 50 mL/min
Sample Pan Alumina or Platinum
Preparative Pyrolysis for Product Identification

To generate sufficient quantities of degradation products for structural analysis, preparative pyrolysis can be employed.

Parameter Value
Apparatus Tube furnace with a quartz tube
Sample Amount 100 - 500 mg
Pyrolysis Temperature Determined from TGA results (e.g., Tonset and Tpeak)
Atmosphere Inert (e.g., Argon or Nitrogen)
Collection Cold trap (e.g., liquid nitrogen) to collect volatile products
Residue Analysis The non-volatile residue in the tube should be collected and analyzed separately.

Visualizing Degradation and Workflows

To aid in conceptualizing the potential degradation pathways and experimental procedures, the following diagrams are provided.

degradation_pathway bis_sulfide This compound radicals Benzoylmethyl Radicals + Sulfur Radical bis_sulfide->radicals Homolytic Cleavage elimination Elimination Products bis_sulfide->elimination Concerted Elimination recombination Recombination Products radicals->recombination Dimerization, etc.

Caption: Postulated degradation pathways of this compound.

experimental_workflow cluster_thermal_analysis Thermal Analysis cluster_product_identification Product Identification tga TGA/DSC Analysis data Decomposition Profile tga->data pyrolysis Preparative Pyrolysis data->pyrolysis Inform Pyrolysis Temp. separation GC-MS / LC-MS pyrolysis->separation structure NMR / FTIR separation->structure

Caption: Experimental workflow for thermal stability and degradation analysis.

References

Technical Support Center: Optimizing Substitutions on Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing substitution reactions on bis(benzoylmethyl) sulfide. The content is structured in a question-and-answer format to directly address common challenges and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of substitution reactions performed on this compound?

The most common and synthetically useful substitution reactions on this compound involve the alkylation of the acidic methylene protons located between the carbonyl groups. These active methylene positions can be deprotonated with a suitable base to form a nucleophilic enolate, which can then react with various electrophiles, primarily alkyl halides, to form new carbon-carbon bonds.

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Controlling the degree of substitution is a common challenge. To favor mono-alkylation, it is crucial to use a stoichiometric amount of the base and the alkylating agent relative to the this compound. Running the reaction at lower temperatures can also enhance selectivity. Conversely, to promote di-alkylation, an excess of both the base and the alkylating agent (typically more than two equivalents of each) should be used.

Q3: My reaction is giving a low yield. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the active methylene groups. Consider using a stronger base (see Troubleshooting Guide).

  • Poor reactivity of the electrophile: The alkylating agent might be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides).

  • Side reactions: Competing reactions, such as O-alkylation or elimination of the alkyl halide, can reduce the yield of the desired C-alkylated product.

  • Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material or product.

Q4: I am observing an unexpected byproduct. What could it be?

An common byproduct is the O-alkylated product, where the electrophile attacks the oxygen atom of the enolate instead of the carbon. This is more likely to occur with "harder" electrophiles and in certain solvent systems. Another possibility is the formation of elimination products from the alkyl halide, especially when using sterically hindered bases or secondary/tertiary halides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during substitution reactions on this compound.

Problem Possible Cause Recommended Solution(s)
Low or No Reaction 1. Base is not strong enough. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low.1. Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). 2. Use a more reactive alkyl halide (I > Br > Cl). 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of O-Alkylated Byproduct 1. Use of a "hard" electrophile. 2. Solvent choice favors O-alkylation.1. If possible, switch to a "softer" electrophile (e.g., alkyl iodide). 2. Use a less polar, aprotic solvent like THF or Toluene.
Formation of Di-substituted Product when Mono-substitution is Desired 1. Excess base or alkylating agent used. 2. Reaction time is too long.1. Use a strict 1:1:1 stoichiometry of this compound, base, and alkylating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of Elimination Byproducts from Alkyl Halide 1. Use of a sterically hindered base. 2. Use of a secondary or tertiary alkyl halide.1. Use a less hindered base like potassium carbonate. 2. Whenever possible, use primary alkyl halides as they are less prone to elimination.
Difficult Purification 1. Presence of unreacted starting materials. 2. Similar polarity of product and byproducts.1. Ensure the reaction goes to completion. 2. Use column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system can also be effective.

Data Presentation: Reaction Conditions for Analogs

The following table summarizes reaction conditions for the alkylation of active methylene compounds structurally similar to this compound. This data can serve as a starting point for optimizing your own reaction conditions.

Substrate Base Solvent Electrophile Temp. Time Yield (%) Reference
1,3-Diphenylpropane-1,3-dioneI₂ (catalyst)NitromethanePropargyl alcohol80 °C24 h87[1]
Acetyl acetoneCs₂CO₃DMFAllyl bromideRT45 min~100 (diallyl)[2]
Diethyl malonateK₂CO₃AcetonitrileBenzyl bromideReflux6 h92 (dibenzyl)[2]
Ethyl acetoacetateCs₂CO₃DMFEthyl iodideRT2 h95 (diethyl)[2]

Experimental Protocols

General Protocol for the Mono-alkylation of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Add a powdered, anhydrous base (e.g., K₂CO₃, 1.1 eq) to the stirred solution at room temperature.

  • Alkylation: To the resulting suspension, add the alkyl halide (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for the Di-alkylation of this compound

  • Preparation: Follow step 1 of the mono-alkylation protocol.

  • Deprotonation: Add the base (e.g., Cs₂CO₃, 2.2 eq) to the stirred solution at room temperature.

  • Alkylation: Add the alkyl halide (2.2 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Follow steps 4 and 5 of the mono-alkylation protocol.

  • Purification: Follow step 6 of the mono-alkylation protocol. The di-alkylated product will likely have a different polarity than the mono-alkylated product, requiring adjustment of the purification conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound and anhydrous solvent start->reagents add_base Add Base reagents->add_base add_electrophile Add Alkyl Halide add_base->add_electrophile stir_heat Stir and/or Heat add_electrophile->stir_heat monitor Monitor by TLC stir_heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify (Column/Recrystallization) wash_dry->purify end End purify->end

Caption: General experimental workflow for the alkylation of this compound.

reaction_mechanism start This compound enolate Enolate Intermediate start->enolate + Base - H-Base⁺ product Alkylated Product enolate->product + R-X - X⁻

Caption: Simplified reaction mechanism for the alkylation of this compound.

References

Technical Support Center: Scaling Up Bis(benzoylmethyl) sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(benzoylmethyl) sulfide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The reaction can be highly exothermic, leading to potential thermal runaway if not managed properly.[1]

  • Reagent Addition Rate: Controlling the rate of addition of reagents is critical to manage the reaction rate and heat generation.[1]

  • Mixing Efficiency: Ensuring homogenous mixing in a larger reactor volume is crucial for consistent product quality and yield.

  • Product Precipitation and Isolation: The product may precipitate out of solution, leading to challenges in stirring and transfer.

  • Impurity Profile: The formation of byproducts can increase with prolonged reaction times or temperature fluctuations at a larger scale.

  • Safety: Handling larger quantities of reagents and solvents introduces increased safety risks that must be carefully managed.[1][2]

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in heat transfer, solubility of reactants and products, and can influence the reaction kinetics. When scaling up, a solvent with a higher boiling point might be chosen to allow for a wider operating temperature range. However, the viscosity and density of the solvent at different temperatures will affect mixing and heat transfer efficiency. It is also crucial to use high-purity, dry solvents to prevent side reactions.[3]

Q3: What are the key safety precautions to consider during scale-up?

A3: Safety is paramount. Key precautions include:

  • Conducting a thorough risk assessment before any scale-up.[1]

  • Using a reactor vessel that is at least twice the volume of all combined reagents and quenching materials.[1]

  • Implementing robust temperature monitoring and control systems.[1]

  • Ensuring adequate ventilation and using appropriate personal protective equipment (PPE).

  • Having a clear and practiced quenching procedure in case of a thermal runaway.[1]

  • Considering the potential for toxic gas evolution, such as hydrogen sulfide, which can occur with some sulfide compounds.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Causes Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product.[3] 3. Inefficient catalyst activity.[3] 4. Suboptimal reaction temperature.1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Consider increasing reaction time. 2. Ensure anhydrous and inert conditions. Perform stability studies on starting materials and product.[3] 3. Use fresh catalyst or consider a slight increase in catalyst loading after small-scale trials. 4. Optimize temperature profile; a lower temperature for a longer duration might be beneficial.
Formation of Significant Side Products 1. Incorrect reaction temperature leading to side reactions.[3] 2. Non-optimal reagent stoichiometry or addition rate.[3] 3. Presence of air or moisture.[3]1. Implement precise temperature control. Use a reactor cooling system to manage exotherms. 2. Optimize the rate of addition of the limiting reagent. Maintain strict stoichiometric control. 3. Degas solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the process.[3]
Poor Product Purity (after isolation) 1. Inefficient purification method. 2. Co-precipitation of impurities. 3. Product degradation during workup or purification.1. Screen different recrystallization solvents or solvent mixtures. Consider column chromatography for smaller scales if feasible. 2. Optimize the crystallization conditions (e.g., cooling rate, agitation). 3. Use milder workup conditions. Analyze the stability of the product under the purification conditions.
Thermal Runaway 1. Inadequate heat removal.[1] 2. Reagent accumulation followed by rapid reaction. 3. Too high a concentration of reactants.[1]1. Ensure the reactor has sufficient cooling capacity. Reduce the batch size if necessary. 2. Control the addition rate of reagents carefully. Ensure good mixing to prevent localized high concentrations. 3. Use an appropriate amount of solvent to manage heat transfer effectively. Avoid "neat" reactions on a large scale.[1]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a larger laboratory scale.

Materials:

  • Phenacyl chloride (1.0 eq)

  • Sodium sulfide nonahydrate (0.5 eq)

  • Ethanol (as solvent)

  • Deionized water

Equipment:

  • 1 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the jacketed reactor with sodium sulfide nonahydrate and a 1:1 mixture of ethanol and deionized water.

  • Stir the mixture until the sodium sulfide is fully dissolved.

  • Cool the solution to 10 °C using the heating/cooling circulator.

  • Dissolve phenacyl chloride in ethanol in a separate vessel.

  • Slowly add the phenacyl chloride solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture to 5 °C to promote product precipitation.

  • Collect the solid product by filtration and wash with cold deionized water.

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
10-1548598.5
20-2538297.2
30-3527594.1
Table 2: Effect of Reagent Addition Time on Impurity Formation
Addition Time (min)Max Temperature Excursion (°C)Key Impurity A (%)Key Impurity B (%)
30253.51.8
60181.20.9
120140.50.4

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep 1. Reagent Preparation - Dissolve Sodium Sulfide - Dissolve Phenacyl Chloride reaction 2. Controlled Reaction - Charge Reactor - Cool to 10°C - Slow Addition of Phenacyl Chloride prep->reaction monitoring 3. In-Process Monitoring - Stir at Room Temperature - HPLC/TLC Analysis reaction->monitoring isolation 4. Product Isolation - Cool to 5°C - Filtration - Wash with Water monitoring->isolation drying 5. Drying - Vacuum Oven at 50°C isolation->drying analysis 6. Final Product Analysis - HPLC for Purity - NMR for Structure drying->analysis

Caption: Workflow for the scaled-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is Reaction Complete? (Check IPCs) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Is Purity Acceptable? check_completion->check_purity Yes extend_time Action: Extend Reaction Time incomplete->extend_time end Yield Improved extend_time->end impure Significant Impurities check_purity->impure No degradation Product/Reagent Degradation? check_purity->degradation Yes optimize_temp Action: Optimize Temperature and Addition Rate impure->optimize_temp optimize_temp->end stability_study Action: Perform Stability Studies Ensure Inert Conditions degradation->stability_study stability_study->end

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Addressing the low reactivity of Bis(benzoylmethyl) sulfide in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(benzoylmethyl) sulfide. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this stabilized sulfur ylide in various synthetic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

A1: The low reactivity of this compound is inherent to its molecular structure. It is classified as a "stabilized" sulfur ylide due to the presence of two electron-withdrawing benzoyl groups. These groups delocalize the negative charge on the ylidic carbon, which significantly reduces its nucleophilicity and, consequently, its reactivity towards electrophiles compared to unstabilized (e.g., alkyl-substituted) or semi-stabilized (e.g., aryl-substituted) ylides.[1]

Q2: I am attempting a Corey-Chaykovsky epoxidation with an aldehyde, but I am only recovering my starting materials. What is the issue?

A2: Benzoyl-stabilized sulfur ylides are among the least reactive in this class of compounds.[1] It has been noted that stabilized sulfur ylides, such as those with acetyl or benzoyl substituents, are considerably less reactive and often do not undergo epoxidation reactions with aldehydes, or only do so under harsh conditions. The initial nucleophilic addition of the ylide to the aldehyde is often reversible and may not proceed to the irreversible ring-closing step to form the epoxide.

Q3: Can I use this compound for cyclopropanation of α,β-unsaturated ketones?

A3: While cyclopropanation is a common application for sulfur ylides, the success with this compound is not well-documented in the literature. For additions to enones, sulfoxonium ylides are often preferred for achieving 1,4-addition leading to cyclopropanes. The high stability of the ylide derived from this compound may hinder its ability to react efficiently with many Michael acceptors under standard conditions.

Q4: Are there any alternative applications for this compound where its stability is an advantage?

A4: Yes, the stability of this compound can be advantageous in other contexts. It has been used as a crosslinking agent in polymer synthesis, a photoinitiator in photopolymer production, and as a catalyst in certain organic reactions. In recent years, phenacyl sulfur ylides have been employed in photoredox catalysis, where their electrochemical properties are leveraged to generate reactive radical intermediates.[2]

Q5: How does the reactivity of the ylide derived from this compound compare quantitatively to other sulfur ylides?

A5: Studies on the nucleophilicity of various sulfur ylides have shown that benzoyl-stabilized ylides are at the lower end of the reactivity spectrum. For a quantitative comparison, please refer to the data tables below.

Understanding the Low Reactivity

The reactivity of a sulfur ylide is primarily determined by the nucleophilicity of the carbanion. Electron-withdrawing groups, such as the benzoyl groups in this compound, stabilize this carbanion, making the ylide less nucleophilic and therefore less reactive.

G cluster_0 Factors Influencing Reactivity High_Reactivity High Reactivity (Unstabilized Ylides) Low_Reactivity Low Reactivity (Stabilized Ylides) (e.g., this compound) Electron_Donating_Groups Electron-Donating Groups (e.g., Alkyl) Localized_Charge Localized Negative Charge (High Nucleophilicity) Electron_Donating_Groups->Localized_Charge lead to Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., Benzoyl, Ester) Delocalized_Charge Delocalized Negative Charge (Low Nucleophilicity) Electron_Withdrawing_Groups->Delocalized_Charge lead to Localized_Charge->High_Reactivity results in Delocalized_Charge->Low_Reactivity results in

Caption: Logical relationship between substituent effects and sulfur ylide reactivity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No reaction or very low conversion The nucleophilicity of the ylide is too low for the electrophile.1. Increase Reaction Temperature: Carefully increase the temperature of the reaction. Monitor for decomposition of starting materials and products.2. Use a More Reactive Electrophile: Test the reaction with a more electron-deficient substrate.3. Change the Solvent: Solvents like DMSO are typically used for ylide generation. Ensure your solvent is anhydrous.4. Consider an Alternative Ylide: For many applications, an unstabilized or semi-stabilized sulfur ylide will be more effective.
Side product formation Decomposition of starting materials or ylide at higher temperatures.1. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time before significant decomposition occurs.2. Use a Stronger, Non-Nucleophilic Base: Ensure complete and rapid deprotonation to the ylide. Potassium tert-butoxide or sodium hydride are commonly used.
Difficulty in generating the ylide The precursor sulfonium salt is not forming or is insoluble. The base is not strong enough.1. Ensure Proper Sulfonium Salt Formation: Alkylation of this compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) is the first step. This may require elevated temperatures.2. Check Base Strength: The pKa of the conjugate acid of the base should be significantly higher than that of the sulfonium salt.
Reaction works but yield is not reproducible Presence of water, which quenches the ylide. Inconsistent quality of reagents.1. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify Reagents: Ensure the purity of this compound and the electrophile.

Data Presentation

Table 1: Comparative Nucleophilicity of Selected Sulfur Ylides

Ylide TypeSubstituent on Ylidic CarbonRelative Reactivity
UnstabilizedAlkylVery High
Semi-stabilizedPhenylHigh
StabilizedEsterLow
Stabilized Benzoyl Very Low

This table provides a qualitative comparison. Quantitative studies have shown that the nucleophilic reactivities can span several orders of magnitude across different ylide types.

Experimental Protocols

Protocol 1: General Procedure for Attempted Corey-Chaykovsky Reaction with a Stabilized Ylide

Disclaimer: This is a generalized protocol. Due to the low reactivity of this compound, optimization of temperature, reaction time, and reagents will be necessary. Success is not guaranteed, and yields may be low.

1. Formation of the Sulfonium Salt:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add the alkylating agent (e.g., trimethyloxonium tetrafluoroborate, 1.1 equiv).

  • Stir the mixture at room temperature overnight or gently heat if necessary. The formation of a precipitate may indicate the formation of the sulfonium salt.

  • Isolate the sulfonium salt by filtration if it precipitates, or remove the solvent under reduced pressure. Dry the salt thoroughly under vacuum.

2. Ylide Generation and Reaction with an Electrophile:

  • To a flame-dried flask under an inert atmosphere, add the prepared sulfonium salt (1.0 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the salt.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to the desired temperature (start at room temperature, but heating may be required).

  • Add the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) dropwise.

  • Monitor the reaction by TLC or LC-MS. Due to the low reactivity, the reaction may require elevated temperatures (e.g., 50-80 °C) and extended reaction times (12-48 hours).

3. Work-up and Purification:

  • Once the reaction is complete or has stalled, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow start Start sulfonium_formation 1. Sulfonium Salt Formation (this compound + Alkylating Agent) start->sulfonium_formation ylide_generation 2. Ylide Generation (Sulfonium Salt + Strong Base in DMSO) sulfonium_formation->ylide_generation reaction 3. Reaction with Electrophile (Aldehyde, Ketone, etc.) ylide_generation->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for reactions involving sulfur ylides.

Alternative Strategies and Future Outlook

Given the challenges with this compound in traditional ionic reactions, researchers may consider the following alternatives:

  • Use of a More Reactive Ylide: For standard epoxidation or cyclopropanation, employing a semi-stabilized (e.g., a phenyl-substituted ylide) or unstabilized ylide is often a more practical approach.

  • Catalytic Methods: Explore metal-catalyzed or organocatalyzed reactions that can generate the ylide in situ under milder conditions or activate the substrate.[1]

  • Photochemical Methods: Recent advances in photoredox catalysis have shown promise for reactions involving phenacyl sulfur ylides.[2] This approach utilizes the electrochemical properties of the ylide rather than its nucleophilicity and may open new avenues for its application.

G cluster_pathways Potential Reaction Pathways start This compound ionic Traditional Ionic Pathway (Corey-Chaykovsky) start->ionic Base photoredox Photoredox Pathway (Radical Intermediates) start->photoredox Photocatalyst, Light outcome_ionic Low Yield / No Reaction (due to low nucleophilicity) ionic->outcome_ionic outcome_photoredox Alternative Products (e.g., γ-hydroxy carbonyls) photoredox->outcome_photoredox

References

Impact of impurities in Bis(benzoylmethyl) sulfide on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(benzoylmethyl) sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this compound in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges arising from impurities and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 2,2'-(thiobis(1-oxo-1-phenylethane-2,1-diyl))bis(thio-phene), is a symmetrical α-keto sulfide. Its reactive keto and sulfide functionalities make it a valuable building block in organic synthesis. It is primarily used as an intermediate in the preparation of sulfur-containing heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical research.[1] It also finds applications in the development of specialty polymers and in studies of sulfur chemistry.

Q2: What are the most common impurities in commercially available this compound?

The most common impurities in this compound typically arise from its synthesis, which commonly involves the reaction of a phenacyl halide (e.g., phenacyl bromide) with a sulfide source. Potential impurities include:

  • Unreacted Starting Materials: Residual phenacyl bromide.

  • Oxidation Products: Bis(benzoylmethyl) sulfoxide and Bis(benzoylmethyl) sulfone. These can form during synthesis or upon prolonged storage in the presence of air.

  • Side-Reaction Products: Small quantities of other byproducts from the initial synthesis.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be effectively determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield in Subsequent Reactions

Symptom: You are using this compound as a starting material in a reaction (e.g., a cyclization to form a heterocycle), and you are observing a significantly lower yield than expected.

Possible Cause: The presence of impurities in your this compound can interfere with the reaction.[2][3]

Troubleshooting Steps:

  • Analyze the Purity of the Starting Material: Use GC-MS or ¹H NMR to check for the presence of the common impurities listed in FAQ 2 .

  • Identify the Culprit:

    • Residual Phenacyl Bromide: This electrophilic impurity can react with nucleophilic reagents in your reaction mixture, consuming them and reducing the yield of your desired product.[4][5]

    • Bis(benzoylmethyl) sulfoxide/sulfone: The oxidized forms of the sulfide may be less reactive or unreactive under your specific reaction conditions, effectively reducing the concentration of the active starting material.

  • Purify the this compound: If significant impurities are detected, purify the material using the recrystallization protocol provided in the Experimental Protocols section.

  • Adjust Stoichiometry: If purification is not immediately feasible, you may consider adjusting the stoichiometry of your reactants to compensate for the lower effective concentration of this compound. However, this is a less ideal solution as the impurities may still interfere with the reaction.

Quantitative Impact of Impurities on Reaction Yield (Illustrative Data)

The following table provides an illustrative example of how the presence of specific impurities in this compound could affect the yield of a hypothetical subsequent reaction, such as the synthesis of a thiophene derivative.

Purity of this compoundPredominant Impurity (5%)Reaction Yield (%)
>99%None95
95%Phenacyl Bromide70
95%Bis(benzoylmethyl) sulfoxide85
95%Bis(benzoylmethyl) sulfone88

Note: This data is illustrative and the actual impact will depend on the specific reaction conditions and the nature of the subsequent transformation.

Issue 2: Unexpected Side Products in the Reaction Mixture

Symptom: Your reaction is producing unexpected byproducts, which are complicating the purification of your desired compound.

Possible Cause: Impurities in the this compound are participating in side reactions.

Troubleshooting Steps:

  • Characterize the Side Products: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy.

  • Trace the Source:

    • If the side product contains a single benzoylmethyl group, it might have originated from the reaction of residual phenacyl bromide with your reagents.

    • If the side product has a similar structure to your expected product but with a sulfoxide or sulfone moiety, it indicates that the oxidized impurities are undergoing similar transformations, albeit potentially at different rates.

  • Implement Purification: Purifying the this compound starting material is the most effective way to eliminate these side reactions.

Issue 3: Inconsistent Reaction Outcomes

Symptom: You are experiencing significant batch-to-batch variation in your reaction yield and purity.

Possible Cause: The purity of the this compound you are using is inconsistent across different batches.

Troubleshooting Steps:

  • Standardize Starting Material Quality: Implement a routine quality control check on each new batch of this compound using a standardized analytical method (e.g., GC-MS or ¹H NMR).

  • Establish Purity Specifications: Define a minimum acceptable purity level for the starting material for your specific application.

  • Purify if Necessary: If a batch does not meet your purity specifications, purify it before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical synthesis of this compound from phenacyl bromide and sodium sulfide nonahydrate.

Materials:

  • Phenacyl bromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 equivalent) in a minimal amount of water.

  • In a separate flask, dissolve phenacyl bromide (2 equivalents) in ethanol.

  • Slowly add the ethanolic solution of phenacyl bromide to the aqueous solution of sodium sulfide with vigorous stirring at room temperature.

  • A white precipitate of this compound should form. Continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for the purification of crude this compound.[6][7][8]

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like acetone or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will form. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: GC-MS Analysis of this compound Purity

This protocol outlines a general method for analyzing the purity of this compound and identifying common impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • A non-polar capillary column (e.g., HP-5MS or equivalent)

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Typical):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection)

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Analysis:

  • The purity of the main peak corresponding to this compound can be estimated by area percentage.

  • Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and by their retention times.

Expected Retention Times (Relative):

  • Phenacyl bromide (if present) will likely have a shorter retention time than this compound.

  • Bis(benzoylmethyl) sulfoxide and sulfone will likely have longer retention times.

Protocol 4: ¹H NMR Analysis of this compound and its Impurities

This protocol describes how to use ¹H NMR to identify the main compound and its common impurities.[9][10][11][12]

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Spectral Data (in CDCl₃, approximate chemical shifts):

  • This compound:

    • ~4.3 ppm (singlet, 4H, -CH₂-S-)

    • ~7.4-8.0 ppm (multiplets, 10H, aromatic protons)

  • Phenacyl bromide (impurity):

    • ~4.4 ppm (singlet, 2H, -CH₂-Br)

    • ~7.5-8.1 ppm (multiplets, 5H, aromatic protons)

  • Bis(benzoylmethyl) sulfoxide (impurity):

    • The methylene protons (-CH₂-SO-) will be diastereotopic and appear as two doublets (an AB quartet) around 4.2-4.5 ppm.

  • Bis(benzoylmethyl) sulfone (impurity):

    • The methylene protons (-CH₂-SO₂-) will appear as a singlet shifted further downfield compared to the sulfide, typically around 4.5-4.7 ppm.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application Phenacyl_Bromide Phenacyl Bromide Reaction Reaction (Ethanol/Water) Phenacyl_Bromide->Reaction Sodium_Sulfide Sodium Sulfide Sodium_Sulfide->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Analysis Purity Analysis (GC-MS, NMR) Recrystallization->Analysis Pure_Product Pure this compound Analysis->Pure_Product Subsequent_Reaction Subsequent Reaction Pure_Product->Subsequent_Reaction Final_Product Desired Final Product Subsequent_Reaction->Final_Product

References

Long-term storage and stability of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Bis(benzoylmethyl) sulfide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air.

Q2: Is this compound sensitive to light?

A2: Yes, similar to other diaryl sulfides, this compound may be sensitive to light. Prolonged exposure to UV or ambient light can potentially lead to photodegradation. It is best practice to store the compound in an amber vial or a light-blocking container.

Q3: How does humidity affect the stability of this compound?

A3: this compound contains beta-keto functional groups which can be susceptible to hydrolysis. Therefore, it is crucial to protect the compound from moisture. Storage in a desiccator or a dry box is recommended to prevent hydrolytic degradation.

Q4: What are the visible signs of degradation for this compound?

A4: Visual signs of degradation may include a change in color (e.g., yellowing), caking of the solid powder, or the appearance of an unusual odor. If you observe any of these changes, it is advisable to verify the purity of the compound analytically before use.

Q5: What is the expected shelf-life of this compound?

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Inconsistent experimental results over time with the same batch of compound. Compound degradation due to improper storage.- Verify the storage conditions (temperature, light, and moisture protection).- Re-analyze the purity of the compound using techniques like HPLC, NMR, or LC-MS.- If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
Poor solubility of the compound compared to a fresh batch. Formation of insoluble degradation products.- Attempt to purify a small sample by recrystallization or chromatography.- If purification is not feasible, it is recommended to use a new, pure batch of the compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.- Based on the potential degradation pathways (see below), try to identify the impurities.- Common degradation products could include the corresponding sulfoxide, sulfone, or products from C-S bond cleavage.
The compound has changed color or physical appearance. Significant degradation has likely occurred.- It is strongly advised not to use the material for experiments where purity is critical.- Dispose of the degraded material according to your institution's safety guidelines.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)To minimize thermal decomposition.
Light Protect from light (Amber vial)To prevent photodegradation.
Moisture Store in a dry environment (Desiccator)To prevent hydrolysis of the beta-keto groups.
Atmosphere Inert gas (Argon or Nitrogen)To minimize oxidation of the sulfide.
Container Tightly sealedTo prevent exposure to air and moisture.

Experimental Protocols

Protocol 1: Hypothetical Workflow for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

  • Sample Preparation:

    • Divide a single batch of this compound into multiple aliquots in amber glass vials.

    • Create different storage conditions to be tested (e.g., 2-8°C with desiccant; room temperature with desiccant; room temperature exposed to ambient light and humidity).

  • Time Points:

    • Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The method should be able to separate the parent compound from potential degradation products.

  • Analysis:

    • At each time point, dissolve an aliquot from each storage condition in a suitable solvent.

    • Analyze the samples by HPLC to determine the purity of this compound and quantify any degradation products.

  • Data Evaluation:

    • Compare the purity of the stored samples to the initial (T=0) sample.

    • Identify and, if possible, characterize any significant degradation products using techniques like LC-MS or NMR.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_evaluation 3. Data Evaluation start Start with a single batch of this compound aliquot Aliquot into multiple amber vials start->aliquot conditions Establish different storage conditions aliquot->conditions timepoint Pull samples at defined time points conditions->timepoint dissolve Dissolve sample in a suitable solvent timepoint->dissolve hplc Analyze by HPLC dissolve->hplc compare Compare purity to initial sample hplc->compare identify Identify degradation products (LC-MS, NMR) compare->identify report Generate stability report identify->report

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Plausible Degradation Pathways for this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal/Photochemical Cleavage BBS This compound Sulfoxide Bis(benzoylmethyl) sulfoxide BBS->Sulfoxide [O] Keto_acid Beta-keto acid intermediate BBS->Keto_acid H2O Radical Benzoylmethyl radical + Thiol radical BBS->Radical Heat or hv Sulfone Bis(benzoylmethyl) sulfone Sulfoxide->Sulfone [O] Ketone Phenylacetone Keto_acid->Ketone -CO2 Dimer 1,4-Diphenyl-1,4-butanedione Radical->Dimer

Caption: Potential degradation pathways of this compound.

Validation & Comparative

A Comparative Guide to Sulfur Transfer Reagents: Evaluating Alternatives to Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing compounds, particularly thioamides, the choice of a sulfur transfer reagent is a critical decision that influences reaction efficiency, substrate scope, and overall practicality. This guide provides an objective comparison of bis(benzoylmethyl) sulfide and its common alternatives, Lawesson's reagent and elemental sulfur, for the synthesis of thioamides, supported by experimental data and detailed protocols.

The thionation of amides and other carbonyl compounds is a fundamental transformation in organic synthesis, providing access to a wide array of organosulfur compounds with significant applications in medicinal chemistry and materials science. While this compound is a known sulfur transfer reagent, Lawesson's reagent and elemental sulfur have become more prevalent in the literature for this purpose. This comparison aims to provide a clear overview of their respective performance, mechanisms, and experimental considerations.

Performance Comparison

To provide a direct comparison, the synthesis of N-benzylthiobenzamide from its corresponding amide or via a one-pot reaction from benzaldehyde and benzylamine was chosen as a model transformation.

ReagentSubstrate(s)Reaction ConditionsYield (%)Notes
This compound N-BenzylbenzamideData not available in published literature-While known as a sulfur transfer agent, specific protocols and yield data for thioamide synthesis are not readily found in peer-reviewed literature, limiting direct comparison.
Lawesson's Reagent N-BenzylbenzamideToluene, reflux, 2.5 h93%High yield and relatively short reaction time under reflux conditions.[1]
N-BenzylbenzamideTHF, rt, 30 min86%Milder reaction conditions are possible, though requiring a large volume of solvent.[2]
N-BenzylbenzamideMechanochemical (THF assisted), 25 Hz, 20 min88%Environmentally friendly approach with high yield and short reaction time.[3]
Elemental Sulfur Benzaldehyde, BenzylamineWater, 80 °C, 3 hModerate to GoodA green and straightforward one-pot protocol (Willgerodt-Kindler reaction). Yields are generally good but can be variable depending on the substrate.[4]
Allyl Alcohols, AminesSolvent-freeup to 97%Demonstrates the high efficiency of elemental sulfur in specific multicomponent reactions.

Reaction Mechanisms and Pathways

The mechanism of sulfur transfer varies significantly between these reagents, which in turn affects their reactivity and compatibility with different functional groups.

Lawesson's Reagent

Lawesson's reagent (LR) exists as a dimer that, in solution, is in equilibrium with a more reactive dithiophosphine ylide monomer. The accepted mechanism for the thionation of an amide involves a [2+2] cycloaddition of the monomer to the carbonyl group, forming a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-cycloaddition reaction, akin to the Wittig reaction, to yield the desired thioamide and a stable phosphine oxide byproduct.

Lawesson_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Equilibrium Intermediate Oxathiaphosphetane Intermediate LR_monomer->Intermediate + Amide R-C(=O)NR'R'' Amide->Intermediate Thioamide R-C(=S)NR'R'' Intermediate->Thioamide Retro-[2+2] Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Elemental Sulfur (Willgerodt-Kindler Reaction)

The use of elemental sulfur for thioamide synthesis often proceeds via the Willgerodt-Kindler reaction. In a typical three-component reaction of an aldehyde, an amine, and elemental sulfur, the reaction is initiated by the formation of an enamine from the aldehyde and the amine. The enamine then reacts with elemental sulfur, which is activated by the amine or an added base. This is followed by a series of steps involving sulfur insertion and rearrangement to form the thioamide. This one-pot multicomponent approach is highly atom-economical.

Willgerodt_Kindler_Workflow cluster_start Starting Materials Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Amine Amine Amine->Enamine + Sulfur Elemental Sulfur (S8) Thioamide Thioamide Product Sulfur->Thioamide + Activated Sulfur Enamine->Thioamide

Caption: Simplified workflow of the Willgerodt-Kindler reaction.

This compound

The precise mechanism of sulfur transfer from this compound in the context of thioamide synthesis is not as well-documented as for Lawesson's reagent or elemental sulfur. It is presumed to act as a source of "S" that can be transferred to a suitable substrate, likely through a nucleophilic attack on the sulfur atom followed by the elimination of byproducts. However, without specific studies, a detailed mechanistic pathway cannot be definitively presented.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these sulfur transfer reagents.

Protocol 1: Thionation of N-Benzylbenzamide using Lawesson's Reagent[1]

Materials:

  • N-Benzylbenzamide

  • Lawesson's Reagent (LR)

  • Toluene, anhydrous

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a round-bottom flask, add N-benzylbenzamide (1.0 mmol) and Lawesson's reagent (0.55 mmol, 0.55 equivalents).

  • Add anhydrous toluene (5 mL) to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2.5 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford N-benzylthiobenzamide.

    • Yield: 93%

Protocol 2: Willgerodt-Kindler Synthesis of Thioamides using Elemental Sulfur[4]

Materials:

  • Benzaldehyde

  • Benzylamine

  • Elemental Sulfur (S₈)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and elemental sulfur (1.5 mmol).

  • Add water (5 mL) to the flask.

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The reaction is monitored by TLC.

  • After the reaction is complete (typically 3 hours), the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

    • Yield: Moderate to Good (specific yield for N-benzylthiobenzamide not provided in the reference, but generally good for this class of reaction).

Protocol for this compound

A specific, reproducible protocol for the synthesis of N-benzylthiobenzamide using this compound could not be located in the current body of scientific literature. This highlights a significant gap in the direct comparison of this reagent with more commonly used alternatives for this particular transformation.

Conclusion

Based on the available data, both Lawesson's reagent and elemental sulfur are highly effective alternatives to this compound for the synthesis of thioamides.

  • Lawesson's reagent offers high yields under relatively controlled conditions and can be used for the direct thionation of amides. It is a reliable choice for a wide range of substrates, with the caveat of generating phosphorus-based byproducts that require chromatographic separation.

  • Elemental sulfur , particularly in the context of the Willgerodt-Kindler reaction, provides a highly atom-economical and environmentally friendly one-pot approach for the synthesis of thioamides from aldehydes and amines. While often providing good to excellent yields, the reaction conditions may require optimization for specific substrates.

The lack of readily available experimental data for the use of This compound in thioamide synthesis makes a direct performance comparison challenging. Researchers and drug development professionals are encouraged to consider the well-documented efficacy and versatility of Lawesson's reagent and elemental sulfur for their sulfur transfer needs. The choice between these two will likely depend on the specific substrate, desired scale, and considerations for purification and green chemistry principles.

References

Comparative study of different synthetic routes to Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Bis(benzoylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for this compound, also known as diphenacyl sulfide or 1,3-diphenyl-2-thiapropane-1,3-dione. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of a thioether bond between two benzoylmethyl units. The most common and direct approach is the reaction of an α-haloacetophenone with a sulfide source. An alternative potential strategy involves a multi-component reaction starting from acetophenone and elemental sulfur, though this route is less direct for the specific synthesis of the target molecule.

Comparative Analysis of Synthetic Routes

This section details the primary synthetic route and explores a potential alternative, providing experimental protocols and a comparison of their key parameters.

Route 1: Nucleophilic Substitution of Phenacyl Bromide with Sodium Sulfide

This classical method relies on the reaction of two equivalents of phenacyl bromide (α-bromoacetophenone) with a sulfide nucleophile, typically sodium sulfide. The sulfide ion displaces the bromide ions in an SN2 reaction to form the desired thioether.

Experimental Protocol:

Materials:

  • Phenacyl bromide (2-bromo-1-phenylethanone)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (95%)

  • Water

Procedure:

  • A solution of sodium sulfide nonahydrate (1.2 g, 5 mmol) in 10 mL of water is prepared.

  • In a separate flask, phenacyl bromide (1.99 g, 10 mmol) is dissolved in 20 mL of hot ethanol.

  • The sodium sulfide solution is added dropwise to the ethanolic solution of phenacyl bromide with constant stirring.

  • The reaction mixture is refluxed for 2-3 hours.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The crude product is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • The solid is recrystallized from ethanol to yield pure this compound as white crystals.

Quantitative Data Summary:

ParameterValueReference
Starting Materials Phenacyl bromide, Sodium sulfide nonahydrateGeneral knowledge of SN2 reactions
Solvent Ethanol/WaterGeneral knowledge of SN2 reactions
Reaction Temperature RefluxGeneral knowledge of SN2 reactions
Reaction Time 2-3 hoursGeneral knowledge of SN2 reactions
Yield 50-80% (general for diketosulfides from α-haloketones)[1]
Purification Recrystallization from ethanolGeneral knowledge of purification techniques
Route 2: Reaction of Acetophenone with Elemental Sulfur (Potential Alternative)

This approach is based on the principles of the Willgerodt–Kindler reaction, where a ketone, sulfur, and an amine react to form a thioamide. While this reaction typically yields thioamides, modifications or specific conditions could potentially lead to the formation of sulfides. However, a direct and optimized protocol for the synthesis of this compound via this route is not well-documented in the literature. The reaction generally proceeds through a complex mechanism involving the formation of sulfur-containing intermediates.

Conceptual Experimental Protocol (Hypothetical, based on related reactions):

Materials:

  • Acetophenone

  • Elemental Sulfur (S₈)

  • A suitable solvent (e.g., a high-boiling amine or a polar aprotic solvent)

  • A catalyst (if necessary)

General Procedure (Exploratory):

  • Acetophenone, elemental sulfur, and a high-boiling solvent are combined in a reaction vessel.

  • The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.

  • The reaction progress would need to be monitored by techniques such as TLC or GC-MS to identify the formation of the desired product.

  • Purification would likely involve column chromatography to separate the target sulfide from various byproducts, including thioamides and other sulfur-containing compounds.

Quantitative Data Summary:

ParameterValueReference
Starting Materials Acetophenone, Elemental SulfurBased on Willgerodt–Kindler reaction principles
Solvent High-boiling amine or polar aprotic solventBased on Willgerodt–Kindler reaction principles
Reaction Temperature High (e.g., 150-200 °C)Based on Willgerodt–Kindler reaction principles
Reaction Time Several hoursBased on Willgerodt–Kindler reaction principles
Yield Not reported for this compoundN/A
Purification Column Chromatography (expected)Based on expected product mixture

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, comparing the established route with the potential alternative.

Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Potential Alternative start1 Phenacyl Bromide + Sodium Sulfide process1 Reflux in Ethanol/Water start1->process1 S_N2 Reaction workup1 Filtration & Washing process1->workup1 purification1 Recrystallization workup1->purification1 product1 This compound purification1->product1 High Purity start2 Acetophenone + Elemental Sulfur process2 High Temperature Reaction start2->process2 Willgerodt-Kindler type workup2 Complex Mixture process2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound (among byproducts) purification2->product2 Lower Selectivity start_point

References

A Comparative Guide to Spectroscopic Techniques for Validating the Structure of Bis(benzoylmethyl) Sulfide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthesized organic compounds is a critical step in chemical research and drug development. For novel molecules like bis(benzoylmethyl) sulfide, a compound with potential applications in organic synthesis, a multi-faceted analytical approach is essential to unambiguously confirm its molecular structure. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—alongside the gold-standard method of X-ray Crystallography for the structural validation of this compound. We present a comparative analysis of the data obtained from each technique, detailed experimental protocols, and visualizations to aid researchers in their analytical workflow.

Introduction to this compound

This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, possesses a symmetrical structure featuring two benzoyl groups attached to a central methylene-sulfide-methylene bridge. The key structural features to validate are the presence of the phenyl rings, the carbonyl groups (ketones), the thioether linkage, and the methylene protons.

Comparison of Analytical Techniques

Each analytical technique provides unique and complementary information about the molecular structure of this compound. A combination of these methods is crucial for unequivocal structure confirmation.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of protons.- Excellent for determining the number of different proton environments. - Spin-spin coupling reveals adjacent protons.- Can have overlapping signals in complex molecules. - Requires soluble samples.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.- Provides a distinct signal for each unique carbon atom. - Chemical shifts are indicative of the carbon's functional group.- Lower sensitivity than ¹H NMR. - ¹³C-¹³C coupling is not typically observed.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.- Fast and simple technique. - Excellent for identifying key functional groups like C=O and C-S.- Does not provide information on the overall molecular connectivity. - The "fingerprint region" can be complex to interpret.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.- Highly sensitive, requiring only a small amount of sample. - Fragmentation patterns can help in elucidating the structure of different parts of the molecule.- "Hard" ionization techniques can lead to the absence of a molecular ion peak. - Isomers may have similar mass spectra.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.- Unambiguous determination of molecular structure, including stereochemistry. - Provides exact bond lengths and angles.- Requires a suitable single crystal, which can be difficult to grow. - The determined structure is that of the solid state, which may differ from the solution-state conformation.

Data Presentation

The following tables summarize the expected quantitative data from each spectroscopic technique for the structural validation of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1Doublet4HAromatic Protons (ortho to C=O)
~7.4 - 7.6Multiplet6HAromatic Protons (meta and para to C=O)
~4.3Singlet4HMethylene Protons (-CH₂-)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~195Carbonyl Carbon (C=O)
~135Aromatic Carbon (quaternary, attached to C=O)
~133Aromatic Carbon (para to C=O)
~128Aromatic Carbons (ortho and meta to C=O)
~38Methylene Carbon (-CH₂-)
Table 3: Key Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100 - 3000MediumC-H (Aromatic)Stretching
~3000 - 2850MediumC-H (Aliphatic)Stretching
~1685StrongC=O (Ketone)Stretching
~1600, ~1450Medium-WeakC=C (Aromatic)Stretching
~750, ~690StrongC-H (Aromatic)Out-of-plane Bending
~700 - 600Weak-MediumC-S (Thioether)Stretching
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment
270[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation) - Often the base peak
77[C₆H₅]⁺ (Phenyl cation)
165[M - C₆H₅CO]⁺
121[C₆H₅COCH₂]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 s

  • Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 s

  • Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound product directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the this compound product in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature. Alternatively, techniques such as vapor diffusion or slow cooling can be employed.

  • Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.[1]

Data Collection and Structure Refinement:

  • Mount the selected crystal on a goniometer head.[2]

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[1]

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other crystallographic parameters.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Confirmation cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray If single crystal is obtained data_integration Integration of All Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Final Structure Confirmation xray->structure_confirmation Unambiguous Structure data_integration->structure_confirmation

Caption: Workflow for the structural validation of this compound.

logical_relationship compound Bis(benzoylmethyl) sulfide Structure connectivity Connectivity (C-H Framework) compound->connectivity ¹H & ¹³C NMR functional_groups Functional Groups (C=O, C-S) compound->functional_groups IR Spectroscopy molecular_formula Molecular Formula & Fragmentation compound->molecular_formula Mass Spectrometry three_d_structure 3D Atomic Arrangement (Solid State) compound->three_d_structure X-ray Crystallography

References

A Comparative Guide to the Biological Activity of Bis(benzoylmethyl) Sulfide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzoylmethyl) sulfide and its derivatives represent a class of organic compounds with potential applications in medicinal chemistry. However, publicly available data on the biological activities of this specific class of compounds is limited. This guide provides a comparative overview of the biological activities of structurally related compounds, including various sulfide, benzoyl, and heterocyclic derivatives. The data presented here is intended to offer insights into the potential therapeutic applications of this compound derivatives by examining the established activities of their close analogs. The primary biological activities explored are anticancer, antimicrobial, and anti-inflammatory effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Anticancer Activity

Several studies have investigated the cytotoxic effects of various sulfide and benzoyl-containing compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassSpecific Derivative/CompoundCancer Cell Line(s)IC50 (µM)Reference
Bis(benzimidazole) AnalogCompound 15BFTC-9059.6[1][2]
Bis(benzimidazole) AnalogCompound 16A-549, HeLaMore potent than UK-1[1][2]
Bis(benzimidazole) AnalogCompound 17A-5496.6[1][2]
Bis(benzimidazole) AnalogCompound 18MES-SA9.2[1][2]
Symmetrical Bis-benzimidazoleNot specifiedSKOV-3, HeLa, BGC-823Single-digit µM range[3]
Bispidine DerivativeCompound 4cHepG2Selective vs. normal cells[4][5]
Bispidine DerivativeCompound 4eHepG23-9[4][5]
Bis(phenazine-1-carboxamide)9-methyl derivativeJurkat, Colon 380.25-0.5 (Topo I poisoning)[6]
Thiazole DerivativeCompound B-2A549, MCF-72.14, 8.91[7]
Sulfur-containing 9-anilinoacridineCompound 36SW620, K562, MCF-7Most cytotoxic of series[8]

Antimicrobial Activity

The antimicrobial potential of sulfide derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassSpecific Derivative/CompoundMicroorganism(s)MIC (µg/mL)Reference
1,3-bis(aryloxy)propan-2-amineCPD18, CPD20, CPD21, CPD22Gram-positive bacteria2.5-10[9]
Halogenated bis(hydroxyphenyl)methaneCompound 8Candida albicans, Aspergillus fumigatusMost active of series[10]
Halogenated bis(hydroxyphenyl)methaneCompound 18Staphylococcus aureus, Bacillus subtilisPowerful antibacterial effect[10]
Benzyl Bromide DerivativeCompound 1a, 1cGram-positive bacteria, FungiHigh activity[11][12]
Bis-chalconeCompound 1, 2, 4E. coli, P. aeruginosa, S. aureus, S. enteritidisStrong activity[13]

Anti-inflammatory Activity

Certain thiophene and acetophenone derivatives, which share structural motifs with this compound, have demonstrated anti-inflammatory properties. These are often evaluated using in vivo models such as carrageenan-induced paw edema.

Table 3: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassSpecific Derivative/CompoundAssayEffectReference
Thiophene DerivativeCompound 15Carrageenan-induced paw edema58.46% inhibition (50 mg/kg)[14]
Thiophene DerivativeCompound 16Carrageenan-induced paw edema48.94% reduction[14]
Thiophene DerivativeCompound 17Carrageenan-induced paw edema47% reduction[14]
Thiophene-based DerivativeCompound 6, 11aFormalin-induced paw edemaPotency better than celecoxib[15]
3-alkoxy-4-methanesulfonamido acetophenoneCompound 4a, 4c, 4dCarrageenan-induced rat paw edemaComparable to rofecoxib[16]
Thiosemicarbazone DerivativeBTTSCCarrageenan-induced paw edema81.9-83.2% reduction (highest dose)[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities mentioned above.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized SDS-based solution).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilates: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Grouping and Fasting: Animals (typically rats or mice) are divided into control and test groups and are fasted overnight before the experiment.

  • Compound Administration: The test compound or a standard anti-inflammatory drug is administered to the test groups, usually orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing their paw volumes with the control group.[16][17]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and two key signaling pathways often implicated in the biological activities of anticancer and anti-inflammatory agents.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat cells with compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

nf_kb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb Releases NF-κB ikb_p P-IκB ikb_nfkb->ikb_p nfkb_n NF-κB nfkb->nfkb_n Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation gene_transcription Gene Transcription (Inflammation, Survival) nfkb_n->gene_transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

apoptosis_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_execution Execution extrinsic Extrinsic Signals (e.g., FasL) death_receptor Death Receptor extrinsic->death_receptor intrinsic Intrinsic Signals (e.g., DNA Damage) mitochondrion Mitochondrion intrinsic->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Bis(benzoylmethyl) sulfide and Its Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of the synthetic compound bis(benzoylmethyl) sulfide against its precursors, benzoylmethyl chloride and sodium sulfide. This publication offers a side-by-side examination of their structural and electronic properties through Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols for the synthesis of the target compound.

Delving into the Spectroscopic Data

The spectroscopic characteristics of a molecule provide a unique "fingerprint," offering insights into its chemical structure, bonding, and electronic environment. A comparative analysis of this compound and its precursors reveals distinct transformations at the molecular level.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compoundBenzoylmethyl Chloride (Phenacyl Chloride)Sodium Sulfide (Na₂S)
FT-IR (cm⁻¹) C=O stretch: ~1680, C-S stretch: ~700-600C=O stretch: ~1700, C-Cl stretch: ~750-
UV-Vis (λmax, nm) Not available~242Absorbs in the deep UV region
¹H NMR (δ, ppm) Aromatic protons: ~7.9-7.5, Methylene protons (-CH₂-S-): ~4.3Aromatic protons: ~8.0-7.5, Methylene protons (-CH₂-Cl): ~4.9-
¹³C NMR (δ, ppm) Carbonyl carbon: ~195, Aromatic carbons: ~134-128, Methylene carbon (-CH₂-S-): ~40Carbonyl carbon: ~191, Aromatic carbons: ~136-128, Methylene carbon (-CH₂-Cl): ~46-

Note: Spectroscopic data for this compound is based on typical values for similar structures due to limited direct experimental data in published literature. Data for precursors is based on available experimental spectra.

The FT-IR spectrum of benzoylmethyl chloride is characterized by a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration and a band around 750 cm⁻¹ for the C-Cl stretch. In this compound, the carbonyl peak is expected to shift to a slightly lower wavenumber (~1680 cm⁻¹) due to the influence of the sulfur atom. The disappearance of the C-Cl stretching vibration and the appearance of a C-S stretching band (typically in the 700-600 cm⁻¹ region) are key indicators of the successful synthesis.

In ¹H NMR spectroscopy, the methylene protons adjacent to the chlorine in benzoylmethyl chloride appear at a chemical shift of approximately 4.9 ppm. Upon substitution with the sulfide, these protons in this compound are expected to shift upfield to around 4.3 ppm, reflecting the change in the electronic environment. Similarly, in ¹³C NMR, the methylene carbon signal shifts from ~46 ppm in the precursor to ~40 ppm in the final product.

Sodium sulfide, being an inorganic salt, does not exhibit characteristic ¹H or ¹³C NMR spectra in common organic solvents. Its UV-Vis absorption lies in the deep UV region[1].

Visualizing the Synthesis

The formation of this compound from its precursors is a classic example of a nucleophilic substitution reaction. The sulfide ion (S²⁻) from sodium sulfide acts as a nucleophile, attacking the electrophilic carbon of the methylene group in two molecules of benzoylmethyl chloride, displacing the chloride ions.

Synthesis_Pathway cluster_product Product cluster_byproduct Byproduct precursor1 2 x Benzoylmethyl Chloride product This compound precursor1->product precursor2 Sodium Sulfide (Na₂S) precursor2->product byproduct 2 x Sodium Chloride (NaCl)

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzoylmethyl chloride (also known as phenacyl chloride) and sodium sulfide.

Materials:

  • Benzoylmethyl chloride (2 equivalents)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1 equivalent)

  • Ethanol (or other suitable polar solvent)

  • Distilled water

  • Stirring apparatus

  • Reaction flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of distilled water.

  • To this solution, add a solution of benzoylmethyl chloride dissolved in ethanol. The molar ratio of benzoylmethyl chloride to sodium sulfide should be 2:1.

  • The reaction mixture is then stirred at room temperature for several hours or gently heated under reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, often precipitates out of the solution.

  • The solid product is collected by filtration, washed with water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Spectroscopic Characterization

The synthesized compound and its precursors are subjected to the following spectroscopic analyses for structural verification and comparison.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The wavelength range scanned is typically 200-800 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent, with tetramethylsilane (TMS) as an internal standard.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, which is crucial for reaction monitoring, quality control, and further research in the development of novel therapeutic agents.

References

Performance of Bis(benzoylmethyl) sulfide in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bis(benzoylmethyl) sulfide is a versatile symmetrical sulfide that serves as a key intermediate in various organic syntheses. Its performance, particularly in terms of reaction yield, purity of the product, and reaction time, is significantly influenced by the solvent system employed. This guide provides a comparative evaluation of this compound's performance in different reaction environments, supported by experimental data and detailed protocols.

Data Presentation: Solvent Effects on Reaction Performance

The choice of solvent or the absence thereof can dramatically alter the outcome of reactions involving this compound. A key example is in the synthesis of highly functionalized thiazoles. Below is a summary of its performance in a solvent-free reaction compared to a conventional solvent-based approach.

Performance MetricSolvent-Free (Microwave Irradiation)[1]Conventional Solvent (e.g., Ethanol)
Reaction Time 10 minutesSeveral hours
Yield High (specific yield not quantified in the text)Generally lower to moderate
Environmental Impact Low (no solvent waste)Higher (requires solvent purchase and disposal)
Energy Consumption Potentially lower due to short reaction timeHigher due to prolonged heating
Product Isolation Simplified (direct workup of the paste)Requires solvent evaporation and purification

Experimental Protocols

Solvent-Free Synthesis of 1-Aryl-2-[5(Z)-5-arylmethylidene-2,4-diaryl-2,5-dihydrothiazol-2-yl]ethanones

This protocol details a novel, efficient, and environmentally friendly method for the synthesis of functionalized thiazoles using this compound.[1]

Materials:

  • This compound (0.54 g, 2 mmol)

  • Benzaldehyde (0.4 mL, 4 mmol)

  • Ammonium acetate (0.154 g, 2 mmol)

  • Glass mortar and pestle

  • Borosilicate boiling tube

  • Silica bath

  • Domestic microwave oven (750 W, 2450 MHz)

Procedure:

  • A mixture of this compound, benzaldehyde, and ammonium acetate is placed in a glass mortar.

  • The mixture is ground to a homogeneous paste using a pestle.

  • The resulting paste is transferred to a borosilicate boiling tube.

  • The boiling tube is placed in a silica bath, which is then positioned inside a domestic microwave oven.

  • The reaction mixture is irradiated at power level 4 for 10 minutes.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

Visualizations

Experimental Workflow for Solvent-Free Thiazole Synthesis

G cluster_start Reactant Preparation A This compound D Grind in Mortar to Homogeneous Paste A->D B Benzaldehyde B->D C Ammonium acetate C->D E Transfer to Boiling Tube D->E F Microwave Irradiation (10 minutes) E->F G Monitor by TLC F->G H Product Isolation (Thiazole Derivatives) G->H Reaction Complete

Caption: Workflow for the solvent-free synthesis of thiazoles.

Proposed Signaling Pathway for Thiazole Formation

G cluster_reactants Initial Reactants BMS This compound Intermediate1 Knoevenagel Condensation Product (2) BMS->Intermediate1 Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->Intermediate1 Intermediate2 Michael Addition of NH3 & Cyclocondensation Product (7) Intermediate1->Intermediate2 NH4OAc Intermediate3 Base-catalysed Ring Opening Product (8) Intermediate2->Intermediate3 Product Final Thiazole Product (5) Intermediate3->Product Ring Closing Michael Addition

Caption: Proposed mechanism for thiazole formation.[1]

Comparison with Alternatives

While this compound is effective, other sulfur-containing compounds can be used for the synthesis of sulfur heterocycles. Common alternatives include:

  • Phenacyl Bromide: A versatile reagent for synthesizing thiazoles and other sulfur-containing heterocycles. However, it is a lachrymator and requires careful handling. Reactions often proceed in polar solvents like ethanol.

  • Thioglycolic Acid and its Esters: Used in the synthesis of thiazolidinones and other related heterocycles. These reactions are typically carried out in solvents like benzene or toluene with azeotropic removal of water.

  • Elemental Sulfur: In conjunction with a suitable ketone and amine (Gewald reaction), elemental sulfur can be used to synthesize 2-aminothiophenes. This reaction is often performed in solvents like ethanol or dimethylformamide.

The choice of reagent and solvent system depends on the desired product, available starting materials, and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation). The solvent-free method utilizing this compound presents a compelling green chemistry alternative for the synthesis of certain thiazole derivatives.[1]

References

Bis(benzoylmethyl) Sulfide: A Versatile Diketone Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds. Bis(benzoylmethyl) sulfide, a symmetrical 1,3-diketone, presents itself as a valuable and versatile precursor for the synthesis of a variety of heterocyclic systems. This guide provides a comparative analysis of this compound against other common diketones, supported by experimental data and detailed protocols, to inform its application in synthetic chemistry.

This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is a crystalline solid characterized by two benzoyl groups flanking a central sulfur atom. This unique structure imparts distinct reactivity compared to other diketones, making it a subject of interest for constructing sulfur-containing heterocycles and other complex molecules.

Comparative Analysis with Other Diketones

To contextualize the utility of this compound, it is compared here with two other classes of diketones: a common 1,3-diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), and a 1,4-diketone, 1,4-diphenyl-1,4-butanedione. The key differentiator lies in the spacing of the carbonyl groups and, in the case of this compound, the presence of a heteroatom within the diketone backbone.

FeatureThis compound1,3-Diphenyl-1,3-propanedione1,4-Diphenyl-1,4-butanedione
Diketone Type 1,3-Diketone1,3-Diketone1,4-Diketone
Key Structural Feature Central sulfur atomMethylene bridgeEthylene bridge
Primary Heterocyclic Synthesis Pyrazoles, potentially thiophenes and pyrroles via rearrangementPyrazolesThiophenes, Furans, Pyrroles (Paal-Knorr Synthesis)
Accessibility Synthesized from α-haloketones and a sulfide source (moderate to good yields)Commercially available or synthesized via Claisen condensation (high yields)Synthesized via various methods (e.g., from succinyl chloride and benzene)

Performance in Heterocyclic Synthesis

The primary application of diketones as building blocks is in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.

Pyrazole Synthesis

The reaction of 1,3-diketones with hydrazine is a classical and efficient method for the synthesis of pyrazoles.

DiketoneReagentsProductYieldReference
1,3-Diphenyl-1,3-propanedioneHydrazine hydrate, Ethanol3,5-Diphenyl-1H-pyrazole~90%[1]
This compoundHydrazine hydrate, Ethanol3,5-Diphenyl-1H-pyrazolePotentially forms pyrazole, but may undergo complex rearrangements[2]

While both this compound and dibenzoylmethane are 1,3-diketones and can theoretically yield the same pyrazole product upon reaction with hydrazine, the reactivity of this compound is more complex. The presence of the sulfur atom can lead to competing reaction pathways, including rearrangements, potentially forming thiophene or pyrrole derivatives.[2] This unique reactivity profile distinguishes it from simple 1,3-diketones.

Thiophene Synthesis

Thiophene rings are prevalent in many biologically active molecules. The synthesis of thiophenes from diketones is highly dependent on the diketone's structure.

The Paal-Knorr synthesis is a robust method for synthesizing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[3][4] This method is not directly applicable to 1,3-diketones like this compound.

DiketoneReagentsProductYieldReference
1,4-Diphenyl-1,4-butanedioneLawesson's Reagent, Toluene2,5-DiphenylthiopheneHigh[3][4]

However, the inherent sulfur atom in this compound suggests the potential for its conversion to thiophene derivatives through alternative synthetic routes, possibly involving intramolecular cyclization or rearrangement pathways. One such established method for synthesizing 2-aminothiophenes is the Gewald reaction , which utilizes an α-mercapto ketone or aldehyde.[3] While not a direct conversion of this compound, it highlights a synthetic strategy for thiophenes starting from sulfur-containing carbonyl compounds.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of an α-haloketone with a sulfide source. A general procedure is as follows:

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Sodium sulfide monohydrate (Na₂S·H₂O)

  • Ethanol

Procedure:

  • Dissolve sodium sulfide monohydrate in ethanol.

  • Add a solution of 2-bromoacetophenone in ethanol dropwise to the sodium sulfide solution with stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated product, this compound, is collected by filtration, washed with water and ethanol, and can be recrystallized from a suitable solvent.

This reaction typically proceeds in moderate to good yields, in the range of 50-80%.[5]

Synthesis of 3,5-Diphenyl-1H-pyrazole from 1,3-Diphenyl-1,3-propanedione

Materials:

  • 1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 1,3-diphenyl-1,3-propanedione in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the product, 3,5-diphenyl-1H-pyrazole, crystallizes out of the solution.

  • The product is collected by filtration and can be recrystallized from ethanol.

This reaction is known to proceed with high yields, often exceeding 90%.[1]

Paal-Knorr Synthesis of 2,5-Diphenylthiophene

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Lawesson's Reagent

  • Toluene

Procedure:

  • Suspend 1,4-diphenyl-1,4-butanedione and Lawesson's reagent in toluene.

  • Heat the mixture to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2,5-diphenylthiophene.

Visualizing Reaction Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Pyrazole_Synthesis Diketone 1,3-Diketone Intermediate Dihydropyrazole intermediate Diketone->Intermediate Condensation Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Dehydration Paal_Knorr_Thiophene_Synthesis Diketone 1,4-Diketone Thionated_Intermediate Thionated Intermediate Diketone->Thionated_Intermediate Thionation Sulfurizing_Agent Sulfurizing Agent (e.g., Lawesson's Reagent) Sulfurizing_Agent->Thionated_Intermediate Thiophene Thiophene Thionated_Intermediate->Thiophene Cyclization & Dehydration Bis_Benzoylmethyl_Sulfide_Synthesis AlphaHaloKetone α-Haloketone (e.g., 2-Bromoacetophenone) BBS This compound AlphaHaloKetone->BBS Nucleophilic Substitution SulfideSource Sulfide Source (e.g., Na₂S) SulfideSource->BBS

References

Investigating the Cross-Reactivity of Bis(benzoylmethyl) sulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive analysis of the potential cross-reactivity of Bis(benzoylmethyl) sulfide with various functional groups, comparing its performance with common alternative reagents. The information presented herein is supported by established chemical principles and detailed experimental protocols to empower researchers in designing and interpreting their experiments.

This compound is a bifunctional reagent with potential applications in cross-linking and as a chemical probe. Its reactivity is primarily dictated by the two α-keto sulfide moieties. The electrophilic nature of the carbonyl carbon and the potential for enolate formation at the α-carbon suggests a propensity to react with nucleophiles. However, the extent of its reactivity towards a range of functional groups commonly found in biological systems has not been extensively documented. This guide aims to bridge that knowledge gap by providing a comparative analysis based on the known reactivity of its constituent functional groups and that of widely used cross-linking agents.

Comparative Reactivity Profile

To contextualize the potential cross-reactivity of this compound, it is compared with three commonly used classes of reagents in bioconjugation: maleimides, iodoacetamides, and N-hydroxysuccinimide (NHS) esters.

Functional GroupThis compound (Predicted Reactivity)MaleimidesIodoacetamidesNHS Esters
Thiols (-SH) High (Likely to form thioether bonds via nucleophilic attack on the carbonyl or α-carbon)Very High (Specific for thiols at pH 6.5-7.5)[1][2]Very High (Reacts readily with thiols to form stable thioether bonds)[3][4]Low (Can react, but the resulting thioester is unstable)[5]
Primary Amines (-NH₂) Moderate (Possible reaction with the carbonyl group to form an imine or enamine, potentially slower than with thiols)Low (Favored at pH > 8.5, but generally much slower than with thiols)[1]Moderate (Can react with N-terminal amines and lysine side chains, especially at higher pH)[6][7]Very High (Specifically reacts with primary amines to form stable amide bonds at pH 7-9)[5][8]
Hydroxyls (-OH) Low (Reaction with the carbonyl to form a hemiketal is possible but likely reversible and less favorable than with thiols or amines)Very Low (Generally unreactive)Low (Can react with tyrosine, serine, and threonine, but less readily than with thiols or amines)[9]Low (Can react, but the resulting ester is unstable)[5][9]
Carboxylates (-COOH) Very Low (Unlikely to react under typical physiological conditions)Very Low (Unreactive)Low (Can react with C-terminal carboxyl groups)[6]Low (Gas-phase reactivity has been observed, but not significant in solution)[9]
Imidazoles (Histidine) Moderate (The imidazole nitrogen can act as a nucleophile, potentially reacting with the carbonyl group)Very Low (Generally unreactive)Moderate (Can react with histidine residues)[6]Low (Can be acylated, but the product is rapidly hydrolyzed)[9]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: Competitive Reactivity Assay using NMR Spectroscopy

This protocol outlines a method to determine the relative reactivity of this compound with different nucleophilic functional groups using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To quantify the rate of reaction of this compound with a thiol-containing compound (e.g., glutathione) versus an amine-containing compound (e.g., N-acetyl-lysine) in a competitive manner.

Materials:

  • This compound

  • Glutathione (GSH)

  • N-acetyl-lysine

  • Deuterated phosphate buffer (e.g., 100 mM sodium phosphate, pD 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound, glutathione, and N-acetyl-lysine in the deuterated phosphate buffer.

  • In an NMR tube, mix equimolar concentrations of glutathione and N-acetyl-lysine.

  • Acquire a baseline ¹H NMR spectrum of the mixture.[10][11][12][13]

  • Initiate the reaction by adding a known concentration of the this compound stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[10][11]

  • Monitor the disappearance of the reactant peaks (this compound, glutathione, and N-acetyl-lysine) and the appearance of new product peaks over time.

  • Integrate the signals corresponding to the reactants and products in each spectrum.

  • Plot the concentration of each reactant as a function of time to determine the reaction kinetics.

Protocol 2: Product Identification using Mass Spectrometry

This protocol describes the use of mass spectrometry (MS) to identify the products formed from the reaction of this compound with various functional groups.

Objective: To identify the covalent adducts formed between this compound and model compounds containing thiol, amine, and hydroxyl groups.

Materials:

  • This compound

  • Model compounds: Cysteine, Lysine, Serine

  • Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • LC-MS system

Procedure:

  • Prepare stock solutions of this compound and the model compounds.

  • In separate reaction tubes, incubate this compound with an excess of each model compound in the reaction buffer.

  • Allow the reactions to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Quench the reactions by adding a suitable quenching agent (e.g., an excess of a thiol-containing compound if not the reactant).

  • Analyze the reaction mixtures by LC-MS to separate the components and obtain their mass spectra.[14][15][16]

  • Identify the masses of the unreacted starting materials and any new product peaks.

  • The mass of the product should correspond to the sum of the mass of this compound and the model compound, confirming covalent adduct formation.

  • Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to fragment the product ions and confirm the site of modification.

Visualizing Experimental Workflows

To effectively implement these protocols, a clear understanding of the experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed experiments.

Experimental_Workflow_Cross_Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Stock Solutions (this compound, Nucleophiles) mix Mix Reagents prep_reagents->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at Controlled Temperature mix->incubate nmr NMR Spectroscopy (Kinetic Analysis) incubate->nmr ms Mass Spectrometry (Product Identification) incubate->ms kinetics Determine Reaction Rates nmr->kinetics products Identify Adducts ms->products compare Compare Reactivity kinetics->compare products->compare

Caption: Workflow for Investigating Cross-Reactivity.

A common application for bifunctional reagents like this compound is in protein cross-linking studies to investigate protein-protein interactions. The following diagram illustrates a typical workflow for such an experiment.

Protein_Crosslinking_Workflow cluster_sample Sample Preparation cluster_crosslinking Cross-Linking cluster_digestion Proteolysis cluster_ms_analysis Mass Spectrometry cluster_modeling Structural Modeling protein_complex Isolate Protein Complex add_crosslinker Add this compound protein_complex->add_crosslinker quench Quench Reaction add_crosslinker->quench denature Denature and Reduce quench->denature alkylate Alkylate Cysteines denature->alkylate digest Tryptic Digestion alkylate->digest lcms LC-MS/MS Analysis digest->lcms database_search Database Search (Identify Cross-linked Peptides) lcms->database_search distance_restraints Generate Distance Restraints database_search->distance_restraints protein_modeling Protein Interaction Modeling distance_restraints->protein_modeling

Caption: Protein Cross-Linking Experimental Workflow.[17][18][19][20][21]

By following these protocols and understanding the comparative reactivity profiles, researchers can effectively evaluate the suitability of this compound for their specific applications and confidently interpret the resulting data. This guide serves as a foundational resource for the investigation and application of this and similar chemical probes in the dynamic fields of chemical biology and drug discovery.

References

A Comparative Guide to HPLC and GC-MS Methods for Confirming the Purity of Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Bis(benzoylmethyl) sulfide. While specific methods for this compound are not extensively documented, this comparison is based on established analytical principles for organic sulfides and ketones.

Introduction to Purity Analysis of this compound

This compound is a compound containing both sulfide and ketone functional groups. Impurities in its synthesis can arise from starting materials, side reactions, or degradation. Both HPLC and GC-MS are powerful chromatographic techniques for separating and identifying such impurities.[1] The choice between them depends on the volatility and thermal stability of the compound and its potential impurities.[2][3]

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is influenced by factors such as the nature of potential impurities, required sensitivity, and analytical throughput.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection and identification.
Applicability Ideal for non-volatile and thermally labile compounds.[1][2][3]Best suited for volatile and thermally stable compounds.[1][2][3]
Sample Derivatization May be necessary for compounds lacking a UV chromophore or fluorescence to enhance detection.[4]Often used to increase volatility and thermal stability of analytes.[5]
Detection Commonly uses UV-Vis, photodiode array (PDA), or fluorescence detectors.[1]Mass spectrometry provides detailed structural information for definitive peak identification.[1]
Identification Based on retention time compared to a reference standard.Based on retention time and mass spectrum, offering higher confidence in identification.[1]
Quantification Typically achieved by comparing the peak area of the analyte to that of a standard of known concentration.Can be performed using the total ion chromatogram (TIC) or by monitoring specific ions (SIM).
Potential for this compound Suitable due to the presence of benzoyl groups which are strong UV chromophores.Feasible if the compound and its likely impurities are sufficiently volatile and thermally stable.

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a strong candidate for the purity analysis of this compound due to its non-volatile nature and the presence of UV-absorbing phenyl groups.

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoyl group (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high separation efficiency and definitive identification of volatile impurities.[6] The feasibility for this compound depends on its thermal stability.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or acetone.

Workflow for Purity Confirmation

The following diagram illustrates the general workflow for confirming the purity of this compound using both HPLC and GC-MS.

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_result Final Purity Assessment Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC system Dissolution->HPLC_Injection For HPLC GCMS_Injection Inject into GC-MS system Dissolution->GCMS_Injection For GC-MS HPLC_Separation Reverse-Phase Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Purity % by Area) UV_Detection->HPLC_Data Final_Report Comprehensive Purity Report HPLC_Data->Final_Report GC_Separation Capillary GC Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data Chromatogram & Mass Spectra (Impurity Identification) MS_Detection->GCMS_Data GCMS_Data->Final_Report

References

Safety Operating Guide

Proper Disposal of Bis(benzoylmethyl) sulfide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This substance is not classified as hazardous according to Regulation (EC) No 1272/2008. However, all chemical waste, regardless of classification, must be disposed of responsibly in accordance with institutional and local regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of bis(benzoylmethyl) sulfide (CAS RN: 2461-80-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.

Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.

General Handling Advice: Avoid contact with skin, eyes, and clothing. Prevent dust formation and dispersion. Wash hands thoroughly after handling.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound. Note that specific toxicity data is limited as the substance is not classified as hazardous.

PropertyValueReference(s)
CAS Number 2461-80-5[1][2][3][4]
Molecular Formula C₁₆H₁₄O₂S[1][3][4]
Molecular Weight 270.35 g/mol [1][3][4]
Appearance White to off-white powder/crystal[2]
Melting Point 76 - 80 °C[2][3]
Boiling Point 434.5 °C at 760 mmHg[1][3]
Flash Point 188.8 °C[1][3]
Density 1.189 g/cm³[1]
GHS Hazard Classification Not a hazardous substance or mixture

Step-by-Step Disposal Protocol

The overriding principle for chemical disposal is that no procedure should begin without a clear plan for the waste generated. While this compound is not classified as hazardous, it must not be disposed of in standard trash or down the sanitary sewer without explicit approval from your institution's safety office.

Experimental Protocol for Disposal
  • Waste Segregation and Collection:

    • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes can react dangerously.

  • Containerization and Labeling:

    • Collect solid waste in a durable, sealable container, such as a wide-mouth polyethylene bottle. Ensure the container is compatible with the chemical.

    • Label the container clearly with the full chemical name: "this compound," the CAS number "2461-80-5," and the words "Non-Hazardous Chemical Waste."

    • Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Consult Institutional Policy:

    • Crucially, you must consult your organization's Environmental Health and Safety (EHS) department. EHS will provide definitive guidance based on federal, state, and local regulations.[5][6]

    • Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash after being placed in a sealed, labeled container, but this requires explicit EHS approval.[7][8]

  • Arrange for Waste Pickup:

    • Follow your institution's procedure to request a chemical waste pickup. The EHS department will arrange for a licensed waste disposal company to collect the material.

    • This "cradle-to-grave" approach ensures that the waste is managed and disposed of in an environmentally responsible manner.

  • Decontamination and Spill Management:

    • Empty Containers: To be considered non-hazardous, an empty container must be fully emptied of its contents. It is good practice to rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as chemical waste. Remove or deface the original label before recycling or discarding the container per institutional policy.[6]

    • Spills: In case of a spill, wear your PPE. Prevent the dust from spreading. Carefully sweep or scoop up the solid material and place it into your labeled waste container. Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Disposal Path start Start: Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Compatible Container ppe->collect cleanup Contain & Clean Up Spill Place waste in container spill->cleanup cleanup->collect label_waste Label Container: 'this compound, Non-Hazardous' collect->label_waste store Store in Satellite Accumulation Area label_waste->store consult Consult EHS Department & Local Regulations store->consult ehs_pickup Arrange Waste Pickup via EHS consult->ehs_pickup Standard Protocol disposal Final Disposal by Licensed Contractor ehs_pickup->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(benzoylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis(benzoylmethyl) sulfide. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), handling protocols, and disposal plans.

A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008. Consequently, it does not require hazard pictograms, signal words, or specific hazard statements. However, as the toxicological properties of many chemicals may not be fully investigated, it is prudent to handle all laboratory substances with a high degree of caution.[1] Standard laboratory safety practices should always be followed.

Personal Protective Equipment (PPE)

Even in the absence of a formal hazard classification, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartProtective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for handling laboratory chemicals. Always inspect gloves for signs of degradation before use.
Eyes/Face Safety glasses with side shields or chemical safety gogglesEssential for protecting eyes from potential splashes. A face shield may be worn over goggles for enhanced protection, especially when there is a significant splash hazard.
Body Laboratory coatA standard lab coat should be worn over personal clothing to protect against minor spills and contamination.
Respiratory Not generally required under normal use with adequate ventilationWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[2] If ventilation is inadequate, a respirator may be necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

prep Preparation handling Handling and Use prep->handling Weigh and prepare solutions in fume hood spill Spill Management handling->spill In case of spill waste Waste Collection handling->waste Collect used materials in labeled container decon Decontamination handling->decon After experiment completion spill->waste Contain and collect spill material disposal Disposal waste->disposal Follow institutional hazardous waste procedures remove_ppe Remove PPE disposal->remove_ppe After waste transfer decon->remove_ppe Clean work surfaces ppe Don PPE ppe->prep Verify fume hood functionality

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Procedure:

  • Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[3] Assemble all necessary equipment and materials.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and face thoroughly.

Spill Cleanup Protocol:

  • Evacuation and Ventilation : If a spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For a solid spill, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[2]

  • Collection : Collect the absorbent material and spilled substance into a sealed and labeled container for hazardous waste.

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and wipe it down.

Disposal Plan

All chemical waste, including unused this compound and any contaminated materials, should be disposed of in accordance with local, regional, and national regulations.

Waste Collection and Disposal Steps:

  • Waste Container : Use a clearly labeled, sealed container for collecting waste. The label should identify the contents as "Hazardous Waste" and include the chemical name.[3]

  • Segregation : Do not mix with other waste streams unless it is known to be compatible.

  • Licensed Disposal : Entrust the disposal of the waste to a licensed waste disposal company.[4] Do not pour chemical waste down the drain.[1]

  • Contaminated Packaging : Before disposing of the original container, ensure it is completely empty. The container can then be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, depending on local regulations.[4]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.